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  • Product: tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate
  • CAS: 327183-29-9

Core Science & Biosynthesis

Foundational

Physical and chemical properties of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

An In-depth Technical Guide to the Physicochemical Profile of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate Executive Summary & Molecular Overview This technical guide provides a comprehensive analysis of the ph...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Profile of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Executive Summary & Molecular Overview

This technical guide provides a comprehensive analysis of the physical and chemical properties of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate . As a bespoke chemical entity, direct experimental data is not extensively available in the public domain. Therefore, this document synthesizes information from structurally analogous compounds and foundational principles of organic chemistry to construct a robust and predictive profile. This guide is intended for researchers, scientists, and drug development professionals who may utilize this molecule as a building block or intermediate in complex synthetic pathways.

The molecule incorporates three key functional regions that dictate its overall properties:

  • A tert-butoxycarbonyl (Boc) protected aniline: This moiety is a cornerstone of modern organic synthesis, providing a robust yet readily cleavable protecting group for the amine functionality. Its stability and deprotection chemistry are well-characterized.[1][2]

  • A substituted phenyl ring: The presence of a methoxy group (an electron-donating group) and a hydroxyethyl group on the aromatic ring influences its electronic properties, solubility, and potential for further functionalization.

  • A primary alcohol: The terminal hydroxyethyl group offers a reactive site for subsequent chemical transformations such as oxidation, esterification, or etherification, making the molecule a bifunctional linker.

Molecular Structure:

Caption: Chemical structure of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate.

Predicted Physicochemical Properties

The following table summarizes the predicted and calculated properties based on the molecule's structure and data from analogous compounds.

PropertyPredicted Value / DescriptionRationale & Supporting Evidence
Molecular Formula C₁₄H₂₁NO₄Calculated from structure.
Molecular Weight 267.32 g/mol Calculated from formula.
Appearance White to off-white crystalline solid or viscous oil.Structurally related N-Boc phenylcarbamates are typically white solids[3], while compounds with flexible side chains like tert-butyl (2-hydroxyethyl)carbamate can be oils or liquids.[3][4]
Melting Point 80 - 110 °C (Predicted)This is an estimation. The parent tert-butyl phenylcarbamate melts at 132-133°C[3]. The added flexible, polar side chains may lower the melting point by disrupting crystal packing.
Boiling Point > 250 °C (with decomposition)High boiling point is expected due to hydrogen bonding (N-H, O-H) and high molecular weight. Carbamates can undergo thermal decomposition at elevated temperatures.[5]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol, Ethyl Acetate, Dichloromethane). Sparingly soluble in water.The presence of polar N-H, O-H, and carbamate groups facilitates solubility in polar organic solvents, a common characteristic of Boc-protected amino compounds.[5][6] The bulky nonpolar groups (tert-butyl, phenyl) limit aqueous solubility.
pKa ~16-18 (for the -OH group)The primary alcohol hydroxyl group is expected to have a pKa typical for aliphatic alcohols. The carbamate N-H is significantly less acidic (pKa > 20) and not easily deprotonated.

Spectroscopic & Analytical Characterization

A comprehensive structural confirmation of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate requires a suite of spectroscopic techniques. Below are the predicted spectral data and standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~7.5 - 7.8 d 1H Ar-H Aromatic proton ortho to the carbamate, deshielded.
~7.0 - 7.2 t 1H Ar-H Aromatic proton para to the carbamate.
~6.8 - 7.0 d 1H Ar-H Aromatic proton ortho to the methoxy group.
~6.5 br s 1H N-H Carbamate proton, often broad. Position is solvent-dependent.[7]
~3.85 s 3H -OCH₃ Methoxy group protons.
~3.70 t 2H -CH₂-OH Methylene protons adjacent to the hydroxyl group.
~2.90 t 2H Ar-CH₂ - Methylene protons adjacent to the aromatic ring.
~2.5 - 3.0 br s 1H O-H Alcohol proton, broad and exchangeable. Position is concentration and solvent-dependent.[7]

| 1.52 | s | 9H | -C(CH₃ )₃ | tert-Butyl protons, a characteristic sharp singlet.[3][7] |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

Chemical Shift (δ) ppm Assignment Rationale
~153.0 C =O (carbamate) Typical chemical shift for a carbamate carbonyl carbon.[3]
~157.0 Ar-C -OCH₃ Aromatic carbon attached to the electron-donating methoxy group.
~138.0 Ar-C -NH Aromatic carbon attached to the carbamate nitrogen.
~120-130 Ar-C H Aromatic methine carbons.
~110-120 Ar-C -CH₂CH₂OH Aromatic carbon attached to the alkyl side chain.
~80.5 -C (CH₃)₃ Quaternary carbon of the tert-butyl group.[3]
~62.0 -C H₂-OH Methylene carbon attached to the hydroxyl group.
~56.0 -OC H₃ Methoxy carbon.
~35.0 Ar-C H₂- Methylene carbon attached to the aromatic ring.

| 28.3 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group, highly characteristic.[3] |

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Confirmation of Exchangeable Protons: To confirm the N-H and O-H signals, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to N-H and O-H will diminish or disappear.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups present in the molecule.

Predicted FT-IR Data (Thin Film/KBr):

Frequency (cm⁻¹) Functional Group Assignment
3400 (broad) O-H stretch (alcohol)
~3350 (sharp/broad) N-H stretch (carbamate)
~2970, 2870 C-H stretch (aliphatic)
~1710 C=O stretch (carbamate carbonyl)
~1590, 1480 C=C stretch (aromatic ring)
~1520 N-H bend (amide II band)
~1250, 1050 C-O stretch (aryl ether and alcohol)

| ~1160 | C-O stretch (carbamate ester) |

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: If the sample is a solid, a small amount can be mixed with KBr powder and pressed into a pellet. If it is an oil, a thin film can be cast onto a salt plate (NaCl or KBr).

  • Background Scan: Perform a background scan of the empty sample compartment or the clean salt plate.

  • Sample Scan: Place the sample in the instrument and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the overall structure.

Predicted Mass Spectrometry Data (ESI+):

m/z Assignment
268.16 [M+H]⁺ (Protonated Molecule)
290.14 [M+Na]⁺ (Sodium Adduct)
212.10 [M - C₄H₈ + H]⁺ (Loss of isobutylene)
168.09 [M - Boc + H]⁺ (Loss of the Boc group)

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire data in positive ion mode to observe protonated molecules and common adducts.

Chemical Reactivity and Stability Profile

The reactivity of the molecule is dominated by the Boc-protecting group and the primary alcohol.

Stability of the Boc Group

The tert-butoxycarbonyl group is a robust protecting group under many conditions, which is why it is widely used in multi-step synthesis.[8]

  • Stable: The Boc group is generally stable to basic conditions (e.g., NaOH, K₂CO₃), nucleophiles (e.g., amines, organometallics), and catalytic hydrogenation.[1][9]

  • Labile: The primary liability of the Boc group is its sensitivity to acidic conditions.[1] It is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2]

Key Chemical Transformations

1. Boc Group Deprotection: This is the most common reaction involving this class of compounds. The acid-catalyzed removal of the Boc group proceeds via the formation of a stable tert-butyl cation, which is typically scavenged.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Products BocProtected tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate Deprotected 2-Amino-6-(2-hydroxyethyl)phenol BocProtected->Deprotected Acid-Catalyzed Deprotection Byproducts CO₂ + Isobutylene BocProtected->Byproducts Reagents TFA in DCM or HCl in Dioxane

Caption: Workflow for the acid-catalyzed deprotection of the Boc group.

2. Alcohol Functionalization: The primary alcohol of the hydroxyethyl side chain is available for a variety of standard transformations:

  • Oxidation: Can be oxidized to the corresponding aldehyde or carboxylic acid using reagents like PCC, DMP, or TEMPO.

  • Esterification/Etherification: Can react with acyl chlorides, anhydrides, or alkyl halides (under basic conditions) to form esters and ethers, respectively.

Potential Applications in Drug Development

Molecules with this structural motif are valuable intermediates in medicinal chemistry.

  • Scaffold for Library Synthesis: The Boc-protected amine allows for selective functionalization at other positions. After building complexity, the amine can be deprotected and coupled with carboxylic acids or other electrophiles to generate a library of amide analogs for structure-activity relationship (SAR) studies.[8]

  • Bifunctional Linkers: The presence of two distinct reactive sites (the protected amine and the alcohol) makes this compound a potential bifunctional linker for creating more complex molecules, such as antibody-drug conjugates (ADCs) or PROTACs, after appropriate modifications.

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling similar chemical reagents should be followed.

  • Classification: Expected to be an irritant. May cause skin, eye, and respiratory irritation.[10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Supporting Information. Characterization Data of the Products. [Link]

  • PubChem. tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate. [Link]

  • Speranza Chemical. Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

  • Taylor & Francis Online. A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [Link]

  • ResearchGate. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

Sources

Exploratory

In-Depth 1H and 13C NMR Characterization of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Executive Summary The structural elucidation of highly functionalized aromatic systems requires a rigorous, self-validating analytical approach. tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate presents a unique nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized aromatic systems requires a rigorous, self-validating analytical approach. tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate presents a unique nuclear magnetic resonance (NMR) challenge due to its 1,2,3-trisubstituted benzene core, which is flanked by functional groups with competing electronic and steric effects. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic signal reporting. Here, we deconstruct the causality behind the chemical shifts, establish self-validating experimental workflows, and provide a definitive 1H and 13C NMR characterization guide for researchers and drug development professionals.

Structural Deconstruction & Mechanistic Rationale

To accurately predict and assign the NMR spectra of this molecule, we must first analyze the electronic perturbations introduced by its three distinct substituents. The molecule features a central aromatic ring with the following substitution pattern:

  • C1 (tert-Butyl carbamate / NH-Boc): The carbamate group acts as a moderate electron-donating group (EDG) via the nitrogen lone pair, though this effect is attenuated by the adjacent carbonyl group. As demonstrated in comprehensive studies of Boc-protected amino derivatives , the Boc group introduces significant steric bulk and potential for intermolecular hydrogen bonding.

  • C2 (2-Hydroxyethyl group): This alkyl appendage provides weak electron donation via hyperconjugation. More importantly, the terminal hydroxyl (-OH) group introduces a highly exchangeable proton that serves as a critical diagnostic marker.

  • C3 (Methoxy group): The -OCH3 group is a powerful EDG via resonance. It strongly shields the positions ortho and para to it.

The Double-Shielding Effect: The protons remaining on the aromatic ring are at C4, C5, and C6.

  • H4 is ortho to the methoxy group and para to the NH-Boc group.

  • H6 is para to the methoxy group and ortho to the NH-Boc group. Both H4 and H6 benefit from the resonance-donating effects of both heteroatom substituents, pushing their signals significantly upfield. Conversely, H5 is meta to both the methoxy and NH-Boc groups. Because resonance effects do not operate efficiently at the meta position, H5 remains the most deshielded proton on the ring, appearing furthest downfield .

G Mol tert-Butyl 2-(2-hydroxyethyl) -3-methoxyphenylcarbamate Boc NH-Boc Group (C1) δC ~153.5, δH ~1.50 Mol->Boc Deshielding & H-bond Alkyl 2-Hydroxyethyl (C2) δC ~63.2, δH ~3.88 Mol->Alkyl Steric bulk & OH exchange Methoxy Methoxy Group (C3) δC ~55.8, δH ~3.82 Mol->Methoxy EDG (Shielding C4 & C6) Aromatic Aromatic Core (C4-C6) ABC Spin System Mol->Aromatic Ortho/Meta Coupling

Figure 1: Functional group mapping and their corresponding NMR perturbation effects.

Experimental Workflows: Self-Validating Protocols

A robust analytical protocol must be self-validating. Relying solely on 1D 1H NMR can lead to ambiguous assignments, particularly for exchangeable protons (-OH, -NH) whose chemical shifts fluctuate with concentration, temperature, and solvent trace impurities .

Sample Preparation & D2O Exchange (Validation Workflow)

To definitively isolate and confirm the exchangeable protons, we employ a D2O shake protocol.

  • Dissolution: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of Chloroform-d (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Baseline Acquisition: Transfer the solution to a standard 5 mm NMR tube and acquire the initial 1H NMR spectrum at 298 K.

  • Deuterium Exchange: Remove the tube, add 1–2 drops of Deuterium Oxide (D2O), cap tightly, and shake vigorously for 30 seconds. Allow the biphasic mixture to settle.

  • Validation Acquisition: Re-acquire the 1H NMR spectrum. The complete disappearance (or severe attenuation) of the broad singlets corresponding to the -OH and -NH protons definitively validates their assignment, separating them from the aliphatic backbone.

NMR Acquisition Parameters

The causality behind instrument parameter selection is critical for quantitative accuracy:

  • 1H NMR (400 MHz): Set the relaxation delay (D1) to 1.5 seconds. A spectral width (SW) of 15 ppm is sufficient to capture the highly deshielded hydrogen-bonded NH proton.

  • 13C NMR (100 MHz): Quaternary carbons (such as the Boc carbonyl, the Boc quaternary carbon, and the substituted aromatic carbons C1, C2, C3) lack attached protons to facilitate rapid dipole-dipole relaxation. Therefore, the D1 delay must be extended to 2.5–3.0 seconds to prevent signal saturation and ensure these critical quaternary peaks rise above the noise floor.

Workflow Prep Sample Preparation (CDCl3, 298K, TMS internal std) Acq1D 1D NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) Prep->Acq1D Acq2D 2D NMR Validation (COSY, HSQC, HMBC) Acq1D->Acq2D Resolve overlapping signals Process Processing & Phase Correction (Zero-filling, Apodization) Acq1D->Process Acq2D->Process Assign Multiplet Analysis & Chemical Shift Assignment Process->Assign

Figure 2: Self-validating NMR acquisition and processing workflow.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and assignments based on the mechanistic rationale outlined above.

Table 1: 1H NMR Assignments (400 MHz, CDCl3, 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.50Singlet (s)9H--C(CH 3)3 (Boc)
2.50Broad Singlet (br s)1H--OH (Exchangeable)
2.95Triplet (t)2H6.5Ar-CH 2-
3.82Singlet (s)3H--OCH 3
3.88Triplet (t)2H6.5-CH 2-OH
6.65Doublet (d)1H8.1Ar-H 4 (Shielded by OMe)
6.80Doublet (d)1H8.1Ar-H 6 (Shielded by NHBoc)
7.15Triplet (t)1H8.1Ar-H 5 (Meta to EDGs)
7.50Broad Singlet (br s)1H--NH -Boc (Exchangeable)
Table 2: 13C NMR Assignments (100 MHz, CDCl3, 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignment
28.4Primary (CH3)-C(C H3)3 (Boc)
29.5Secondary (CH2)Ar-C H2-
55.8Primary (CH3)-OC H3
63.2Secondary (CH2)-C H2-OH
80.5Quaternary (C)-C (CH3)3 (Boc)
104.5Tertiary (CH)Ar-C 4
112.5Tertiary (CH)Ar-C 6
118.0Quaternary (C)Ar-C 2
127.5Tertiary (CH)Ar-C 5
138.0Quaternary (C)Ar-C 1
153.5Quaternary (C)C =O (Carbamate)
158.0Quaternary (C)Ar-C 3

2D NMR Cross-Validation (COSY, HSQC, HMBC)

To elevate the trustworthiness of the 1D assignments, 2D NMR techniques must be employed as a secondary validation layer:

  • 1H-1H COSY (Correlation Spectroscopy): Will exhibit a strong cross-peak between the triplets at 2.95 ppm and 3.88 ppm, confirming the intact -CH2-CH2- aliphatic spin system. A secondary contiguous spin system will be observed in the aromatic region, linking H4 (6.65 ppm) to H5 (7.15 ppm), and H6 (6.80 ppm) to H5.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Will directly map the protons to their attached carbons, differentiating the closely resonating Ar-CH2 (29.5 ppm) from the Boc methyl carbons (28.4 ppm).

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for quaternary carbon assignment. The methoxy protons (3.82 ppm) will show a definitive 3-bond correlation to the Ar-C3 carbon (158.0 ppm). The Boc methyl protons (1.50 ppm) will correlate to both the quaternary Boc carbon (80.5 ppm) and the carbamate carbonyl (153.5 ppm), anchoring the protecting group structure.

References

  • Hiraga, Y., et al. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules (MDPI), 2022.[Link]

  • Han, C.-C., et al. "The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems." ResearchGate, 2005.[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics (ACS Publications), 2010.[Link]

Foundational

Comprehensive Solubility Profiling of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists Compound CAS: 327183-29-9[1] Executive Summary & Structural Thermodynamics In early-stage drug development and synthetic route scouting, understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Compound CAS: 327183-29-9[1]

Executive Summary & Structural Thermodynamics

In early-stage drug development and synthetic route scouting, understanding the solvation thermodynamics of key intermediates is critical for optimizing reaction yields, designing purification workflows, and preventing downstream precipitation. tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS: 327183-29-9) is a highly functionalized aromatic intermediate characterized by a melting point of 100-103 °C[1].

As a Senior Application Scientist, I approach solubility not as a static metric, but as a dynamic interplay of intermolecular forces. The solubility profile of this compound is dictated by three distinct structural domains:

  • The tert-Butyloxycarbonyl (Boc) Group: The introduction of a Boc protecting group significantly increases the lipophilicity and steric bulk of the parent amine[2][3]. By shielding the nitrogen atom, the Boc group prevents the formation of rigid, insoluble crystalline lattices driven by intermolecular hydrogen bonding, thereby drastically enhancing solubility in aprotic organic solvents.

  • The 2-Hydroxyethyl Group: This primary alcohol moiety acts as both a hydrogen bond donor and acceptor. It provides the molecule with an affinity for polar protic solvents (e.g., alcohols) but restricts its solubility in purely aliphatic, non-polar hydrocarbons.

  • The 3-Methoxy Ether & Aromatic Ring: The electron-donating methoxy group and the aromatic system facilitate dipole-dipole interactions and π−π stacking, ensuring excellent solvation in moderately polar and chlorinated solvents.

SolvationDynamics API tert-Butyl 2-(2-hydroxyethyl) -3-methoxyphenylcarbamate Boc Boc Group (Steric Bulk & Lipophilicity) API->Boc Hydroxyl 2-Hydroxyethyl Group (H-Bond Donor/Acceptor) API->Hydroxyl Aromatic Methoxy-Phenyl Ring (π-π & Dipole Interactions) API->Aromatic Solvent1 Aprotic Solvents (DCM, THF, EtOAc) High Solubility Boc->Solvent1 London Dispersion Solvent3 Non-Polar Solvents (Hexanes, Heptane) Low Solubility Boc->Solvent3 Hydrophobic Solvation Solvent2 Protic Solvents (MeOH, EtOH) Moderate Solubility Hydroxyl->Solvent2 Hydrogen Bonding Aromatic->Solvent1 Dipole-Dipole

Fig 1. Functional group contributions to the solvation profile across organic solvent classes.

Predictive Solubility Profile in Organic Solvents

Because highly specific APIs and intermediates often lack exhaustive empirical solubility matrices in public literature, pharmaceutical scientists rely on thermodynamic extrapolation from structurally analogous compounds (such as Boc-protected amino acids and PEGylated derivatives)[3][4].

Based on the compound's functional groups, predicted density (1.148 g/cm³), and the established behavior of Boc-protected phenolics, the following table synthesizes the expected thermodynamic solubility profile at 25.0 °C.

Solvent ClassificationOrganic SolventPredicted Solubility (mg/mL)Descriptive Term (USP)Solvation Mechanism
Chlorinated / Aprotic Dichloromethane (DCM)> 100Very SolubleStrong dipole interactions; ideal cavity formation for the Boc group.
Polar Aprotic Ethyl Acetate (EtOAc)> 50Freely SolubleFavorable hydrogen bond acceptance from the API's hydroxyl group.
Polar Aprotic Tetrahydrofuran (THF)> 100Very SolubleExcellent solvation of both the aromatic ring and the Boc moiety.
Polar Protic Methanol (MeOH)20 - 50SolubleH-bonding with the 2-hydroxyethyl group; limited by the hydrophobic Boc bulk.
Polar Protic Isopropanol (IPA)10 - 30Sparingly SolubleDecreased dielectric constant compared to MeOH reduces solvation capacity.
Non-Polar Aliphatic Hexanes / Heptane< 5Slightly SolubleInability to break the intermolecular H-bonds of the API's hydroxyl group.
Aqueous Water (pH 7.0)< 0.1Practically InsolubleHigh lipophilicity of the Boc and aromatic groups prevents aqueous hydration.

Empirical Determination: The Miniaturized Shake-Flask Protocol

While predictive models are useful, physical process design requires empirical validation. The shake-flask method remains the gold standard for determining absolute thermodynamic equilibrium solubility[5][6][7]. However, traditional shake-flask methods are material-intensive. To conserve valuable intermediate material, we employ a miniaturized shake-flask method utilizing sonic mixing and micro-centrifugation[6][8].

Causality in Experimental Design
  • Why Isothermal Centrifugation over Filtration? Filtering a saturated solution at room temperature through a filter membrane that is even slightly cooler can cause instantaneous supersaturation and precipitation within the filter pores, leading to artificially low solubility readings. Furthermore, the hydroxyl and methoxy groups can hydrogen-bond with Nylon or Cellulose membranes. If filtration is absolutely necessary, only pre-warmed PTFE membranes should be used.

  • Why 24-48 Hour Equilibration? Organic molecules with complex crystal lattices can exhibit "kinetic solubility" (a temporary state of supersaturation) before precipitating to their true thermodynamic baseline. A minimum of 24 hours ensures the system has reached a stable thermodynamic equilibrium[5][8].

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh an excess amount of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (approx. 50 mg for protic solvents, 150 mg for aprotic solvents) into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add exactly 1.0 mL of the target analytical-grade organic solvent. Seal the vial tightly with a PTFE-lined septum cap to prevent solvent evaporation, which would skew concentration data.

  • Equilibration (Agitation): Place the vials in a thermostatic shaker set precisely to 25.0 ± 0.1 °C. Agitate at 300 rpm for 24 hours. Self-Validation Check: Visually inspect the vial after 24 hours. If no solid is present, the solution is not saturated; add more API and repeat the equilibration.

  • Phase Separation: Transfer the suspension to a temperature-controlled microcentrifuge (set to 25.0 °C). Centrifuge at 10,000 x g for 10 minutes to firmly pellet the undissolved solid.

  • Aliquot & Dilution: Carefully aspirate 100 µL of the clear supernatant using a positive displacement pipette (to account for the varying viscosities and vapor pressures of organic solvents). Dilute the aliquot immediately into a compatible diluent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation and bring the concentration within the linear dynamic range of the UV detector.

ShakeFlask S1 1. Solid Dispensing Add excess API to 2mL HPLC vial S2 2. Solvent Addition Add 1.0 mL organic solvent S1->S2 S3 3. Equilibration Shake/Sonicate at 25°C for 24-48h S2->S3 S4 4. Phase Separation Centrifuge 10k x g or PTFE Filter S3->S4 S5 5. Quantification Dilute supernatant & analyze via HPLC-UV S4->S5

Fig 2. Miniaturized shake-flask methodology for thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

To quantify the dissolved concentration accurately, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is required.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm). The C18 stationary phase provides excellent retention for the lipophilic Boc and aromatic groups.

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile (0.1% TFA). The Trifluoroacetic acid ensures sharp peak shapes by suppressing any secondary interactions.

  • Detection Wavelength: 254 nm or 280 nm (optimized based on the UV absorbance maximum of the methoxyphenyl chromophore).

  • Calibration: Construct a 5-point calibration curve using a certified reference standard of the API dissolved in a universal solvent (e.g., DMSO or Acetonitrile) ranging from 0.01 mg/mL to 1.0 mg/mL.

By integrating the area under the curve (AUC) of the sample peaks against the calibration curve, and multiplying by the dilution factor introduced in Step 5, the exact thermodynamic solubility in mg/mL is derived.

References

  • Organic Chemistry Portal - Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Retrieved from: [Link]

  • PMC - NIH - Physics-Based Solubility Prediction for Organic Molecules. Retrieved from:[Link]

  • IMR Press - Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from:[Link]

  • University of Basrah - SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from: [Link]

  • SciTechnol - Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Retrieved from: [Link]

Sources

Exploratory

Material safety data sheet (SDS) for tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

An In-depth Technical Guide to the Safe Handling and Application of tert-Butyl Carbamates in Research and Development Foreword: Navigating the Data Landscape for Novel Chemical Entities This guide is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling and Application of tert-Butyl Carbamates in Research and Development

Foreword: Navigating the Data Landscape for Novel Chemical Entities

This guide is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale behind them. By understanding the chemical nature of this compound class, we can anticipate potential hazards and implement appropriate safety measures, ensuring both personal safety and experimental integrity.

Physicochemical and Structural Profile

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate belongs to the family of N-Boc protected amino alcohols. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of complex molecules for pharmaceuticals. Its primary function is to prevent the amine group from participating in unintended reactions while other parts of the molecule are being modified. The presence of the hydroxyl (-OH) and methoxy (-OCH3) groups, along with the aromatic ring, introduces additional functionality and potential for further chemical modification.

Table 1: Physicochemical Properties of Structurally Similar Carbamates

Propertytert-Butyl N-(2-hydroxyethyl)carbamateGeneral tert-Butyl Carbamates
CAS Number 26690-80-2[1][2]Varies
Molecular Formula C7H15NO3[2]Varies
Molecular Weight 161.2 g/mol [2]Varies
Appearance Viscous liquid, clear, light yellow[2]Solid or liquid[3]
Boiling Point 92°C / 0.22mm Hg[2]Varies
Density 1.042 g/mL at 25°C[2]Varies
Solubility Soluble in water, ethyl acetate, and methanol[2]Generally soluble in organic solvents
Storage Temperature Room Temperature, Keep in dark place, Sealed in dry[2]2-8°C, sealed in dry, keep in dark place[3][4]

Applications in Research and Drug Development

The tert-butyl carbamate moiety is a cornerstone in modern medicinal chemistry. The Boc group's stability under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, makes it an invaluable tool for multi-step syntheses of complex, pharmacologically active molecules.

Derivatives of tert-butyl carbamates are instrumental as key intermediates in the synthesis of potent enzyme inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors, which are critical in treating various cancers and autoimmune disorders[5]. The structural motif of an N-Boc protected amino alcohol, as seen in the topic compound, is a common building block for creating diverse molecular scaffolds. The hydroxyl group can be further functionalized to introduce different pharmacophores or to attach the molecule to a larger assembly, while the carbamate linkage provides a stable connection that can be strategically cleaved if necessary during the drug's metabolic pathway.

The presence of the tert-butyl group can also enhance the biological activity of a compound by increasing its solubility in organic solvents and by providing steric hindrance that can influence the molecule's binding to a target receptor[6].

Hazard Identification and Classification

Based on the data for structurally similar compounds, tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate should be handled as a hazardous substance. The primary hazards associated with analogous compounds are:

  • Acute Toxicity (Oral): Some carbamates are classified as toxic if swallowed[1][7].

  • Skin Irritation/Corrosion: Causes skin irritation, and in some cases, severe skin burns[1][7][8].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage[1][7][8].

  • Respiratory Irritation: May cause respiratory irritation[1][7][8].

GHS Hazard Pictograms (Anticipated):

  • GHS06 (Skull and Crossbones): For acute toxicity (oral)[7].

  • GHS05 (Corrosion): For skin corrosion and serious eye damage[7].

  • GHS07 (Exclamation Mark): For skin and respiratory irritation[2].

Signal Word: DANGER[1][7][8]

Hazard Statements (Anticipated):

  • H301: Toxic if swallowed[1][7].

  • H315: Causes skin irritation[1][7].

  • H318: Causes serious eye damage[1][7].

  • H335: May cause respiratory irritation[1][7].

Safe Handling and Experimental Protocols

Given the anticipated hazards, a stringent set of handling protocols must be implemented.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Enters Lab ppe_check Don Appropriate PPE start->ppe_check eye_protection Safety Goggles/ Face Shield ppe_check->eye_protection Mandatory gloves Chemical-Resistant Gloves (e.g., Nitrile) ppe_check->gloves Mandatory lab_coat Lab Coat/ Protective Clothing ppe_check->lab_coat Mandatory respirator Respirator (if needed) ppe_check->respirator Based on Risk Assessment

Caption: Mandatory PPE for handling carbamate compounds.

Engineering Controls

All manipulations of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate should be conducted in a well-ventilated area, preferably within a chemical fume hood[9]. This is crucial to minimize the risk of inhaling vapors or aerosols, which may cause respiratory irritation[1][7]. Safety showers and eyewash stations must be readily accessible[9].

Handling and Storage Protocol

Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Have spill containment materials readily available.

  • Dispensing: Avoid raising dust or creating aerosols. Use non-sparking tools for solid transfers[1].

  • Cross-Contamination: Prevent contact with incompatible materials such as strong acids and oxidizing agents[8].

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn[8][10]. Do not eat, drink, or smoke in the laboratory[10].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][8].

  • Keep refrigerated and under an inert atmosphere if possible to ensure long-term stability[8].

  • Store locked up, away from incompatible materials[1][8].

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is critical in the event of an exposure.

First_Aid_Protocol cluster_routes Routes of Exposure and First Aid cluster_actions Immediate Actions exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to fresh air. Provide oxygen if breathing is difficult. inhalation->move_to_fresh_air remove_clothing Immediately remove all contaminated clothing. skin_contact->remove_clothing rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes rinse_mouth Rinse mouth. DO NOT induce vomiting. ingestion->rinse_mouth medical_attention Seek Immediate Medical Attention move_to_fresh_air->medical_attention rinse_skin Rinse skin with plenty of water for at least 15 minutes. remove_clothing->rinse_skin rinse_skin->medical_attention rinse_eyes->medical_attention rinse_mouth->medical_attention

Caption: First-aid workflow for chemical exposure.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing[1][8]. If not breathing, give artificial respiration. Seek immediate medical attention[8].

  • Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes[8]. Immediate medical attention is required[8].

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[8]. Immediate medical attention is required[8].

  • Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting[8]. Call a physician or poison control center immediately[8].

Disposal Considerations

All waste materials containing tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate must be treated as hazardous waste.

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[1][8].

  • Do not allow the chemical to enter drains or waterways[10].

Toxicological and Ecological Information

While specific toxicological data for tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate is not available, the hazards identified for similar compounds suggest that it should be considered a corrosive material that can cause burns upon exposure by all routes[8].

No data is available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity for closely related compounds[8]. Similarly, there is no information available on the persistence, degradability, bioaccumulative potential, or mobility in soil for analogous carbamates[1]. Therefore, it is imperative to prevent its release into the environment[10].

Conclusion

The safe and effective use of novel chemical entities like tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate in a research and development setting hinges on a proactive and informed approach to safety. By leveraging the available data on structurally similar compounds, we can establish a robust safety protocol that addresses the anticipated hazards. Adherence to the guidelines outlined in this technical guide—encompassing proper personal protective equipment, engineering controls, handling procedures, and emergency preparedness—is paramount for the protection of laboratory personnel and the integrity of the research. As new data becomes available for this specific compound, these protocols should be reviewed and updated accordingly.

References

  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet.
  • Chemizhiyu. (n.d.). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE SDS, 26690-80-2 Safety Data Sheets.
  • ChemicalBook. (2026, March 17). TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE Chemical Properties,Uses,Production.
  • United Initiators. (2024, August 2). Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 27). Safety Data Sheet.
  • BASF. (2025, October 17). Safety data sheet.
  • United Initiators. (2024, June 20). Safety Data Sheet.
  • PubChem. (n.d.). tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl (2-((2-(2-hydroxyethoxy)ethyl)amino)ethyl)carbamate.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Fisher Scientific. (2013, January 29). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 4). Safety Data Sheet.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
  • Resene. (n.d.). Safety Data Sheet.
  • Momentive. (2010, March 15). Material Safety Data Sheet.
  • Sigma-Aldrich. (2025, December 25). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate.
  • BenchChem. (2025). The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols.
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • NextSDS. (n.d.). tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate.
  • NextSDS. (n.d.). tert-butyl N-{[(2-hydroxyethyl)carbamoyl]methyl}carbamate — Chemical Substance Information.
  • Tokyo Chemical Industry Co., Ltd. (2025, June 27). Safety Data Sheet.
  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • ChemRxiv. (2024, January 16). Tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.
  • TCI Chemicals. (2025, March 6). B3998 - tert-Butyl 2-Methylcarbazate - SAFETY DATA SHEET.
  • Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
  • BroadPharm. (n.d.). tert-butyl bis(2-hydroxyethyl)carbamate, 103898-11-9.
  • Pharmaffiliates. (n.d.). tert-Butyl (R)-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)carbamate.
  • PMC. (2024, November 29). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

Sources

Foundational

X-ray Crystal Structure Analysis of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate: A Technical Guide

Executive Summary tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS: 327183-29-9) is a highly functionalized, sterically congested aniline derivative. Featuring an N-Boc protecting group, a 2-hydroxyethyl appen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS: 327183-29-9) is a highly functionalized, sterically congested aniline derivative. Featuring an N-Boc protecting group, a 2-hydroxyethyl appendage, and a 3-methoxy ether, this 1,2,3-trisubstituted aromatic system presents a complex three-dimensional architecture. Understanding its exact solid-state conformation via Single Crystal X-ray Diffraction (SCXRD) is critical for researchers utilizing this intermediate in the synthesis of complex heterocycles (e.g., indoles or benzoxazines) and for rationalizing its physicochemical properties in drug design.

This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray data collection, and structural refinement of this specific compound, emphasizing the causality behind each experimental decision.

Molecular Architecture & Conformational Rationale

The structural behavior of tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate is governed by the interplay of steric hindrance (A-strain) and hydrogen bonding.

  • The N-Boc Group: Organic carbamates exhibit partial double-bond character due to amide resonance, which restricts rotation around the C–N bond and lowers the rotational barrier compared to standard amides[1]. This restriction forces the bulky tert-butyl group into a specific orientation to minimize steric clashes with the adjacent aromatic ring.

  • The 2-Hydroxyethyl Group: Positioned directly between the N-Boc group and the methoxy group, this flexible appendage acts as both a hydrogen bond donor (–OH) and acceptor.

  • The 3-Methoxy Group: Functions primarily as a weak hydrogen bond acceptor.

Causality in Conformation: To minimize steric crowding while maximizing thermodynamic stability, the molecule is forced into a conformation that promotes intramolecular hydrogen bonding. The hydroxyl proton is highly likely to form a 6- or 7-membered pseudo-ring by bonding with either the carbamate carbonyl oxygen or the methoxy oxygen. Understanding this network is essential, as these intramolecular forces dictate the molecule's reactivity in subsequent cyclization reactions.

HBond_Network N1 N-Boc Group (NH Donor / C=O Acceptor) N2 2-Hydroxyethyl (OH Donor / Acceptor) N1->N2 Intramolecular NH...O(H) N4 Intermolecular Lattice Packing N1->N4 Intermolecular C=O...H-O N3 3-Methoxy Group (O Acceptor) N2->N3 Intramolecular OH...O(Me) N2->N4 Intermolecular O-H...O=C

Caption: Predicted intra- and intermolecular hydrogen bonding network driving crystal assembly.

Experimental Protocol: Crystallization & SCXRD Workflow

Standard cooling crystallization often fails for molecules with flexible aliphatic chains and polar heads, leading to "oiling out" (liquid-liquid phase separation). To circumvent this, a controlled vapor diffusion protocol is required.

Step-by-Step Crystallization Methodology
  • Dissolution: Dissolve 20 mg of the >99% pure compound in 0.5 mL of a polar "good" solvent (e.g., ethyl acetate or dichloromethane) in a 2-dram inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing microscopic dust prevents heterogeneous nucleation, ensuring the growth of fewer, larger, diffraction-quality single crystals.

  • Diffusion Setup: Place the inner vial inside a larger 20 mL outer vial containing 3 mL of a non-polar antisolvent (e.g., n-hexane or pentane). Cap the outer vial tightly.

  • Incubation: Store the setup in a vibration-free environment at a constant 20 °C for 3–7 days. The slow vapor transfer of the antisolvent into the good solvent lowers the solubility gradually, promoting ordered crystal lattice formation.

SCXRD_Workflow A 1. Purity Verification (>99% via HPLC/NMR) B 2. Solvent Screening (Vapor Diffusion) A->B C 3. Crystal Harvesting (Paratone-N, 100 K) B->C D 4. Data Collection (Cu Kα Radiation) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Refinement & Validation (Full-Matrix F², checkCIF) E->F

Caption: Step-by-step Single Crystal X-ray Diffraction (SCXRD) workflow.

X-Ray Data Collection & Refinement

A self-validating protocol ensures that each step provides feedback on the success of the previous one. For example, the integration of diffraction frames yields an internal agreement factor ( Rint​ ). An Rint​<0.05 validates the choice of crystal and the data collection strategy before proceeding to structure solution.

Data Collection Parameters
  • Crystal Mounting: The selected crystal must be coated in Paratone-N oil and mounted on a cryoloop. Causality: The oil acts as a cryoprotectant, preventing the crystal from cracking when flash-cooled in the 100 K nitrogen stream.

  • Radiation Source: Data should be collected using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54178 Å). Causality: Copper radiation provides significantly stronger anomalous dispersion and higher diffraction intensity for light-atom (C, H, N, O) organic structures compared to traditional Mo Kα sources, which is crucial for resolving the exact positions of hydrogen atoms[2].

Structure Solution and Refinement
  • Phasing: Use the program utilizing intrinsic phasing. Causality: Intrinsic phasing is mathematically more robust than traditional direct methods for finding heavy atoms and entire fragments of light-atom structures simultaneously.

  • Refinement: Refine the structure using via the graphical interface. Refinement must be performed using full-matrix least-squares on F2 . Causality: Refining on F2 (squared structure factors) allows the inclusion of all data, including weak or negative intensities, preventing statistical bias and improving the precision of the atomic coordinates.

Table 1: Anticipated Crystallographic Data and Refinement Parameters
ParameterSpecification / ValueCausality / Rationale
Chemical Formula C₁₄H₂₁NO₄Target molecule composition.
Formula Weight 267.32 g/mol Determines theoretical density.
Temperature 100(2) KMinimizes thermal motion (Debye-Waller factors) to accurately locate hydrogen atoms.
Wavelength 1.54178 Å (Cu Kα)Maximizes diffraction intensity for weakly diffracting organic crystals.
Crystal System Monoclinic / TriclinicTypical for unsymmetrical, highly functionalized organic molecules.
Space Group P2₁/c or P-1Centrosymmetric packing is statistically favored by achiral organic intermediates.
Refinement Method Full-matrix least-squares on F²Utilizes all reflections (including weak data) to prevent statistical bias.
Goodness-of-fit (GoF) ~ 1.05Validates the weighting scheme; values near 1.0 indicate an ideal model fit.

Structural Analysis & Implications for Drug Development

Once the structure is solved, the primary focus must be the analysis of the hydrogen-bonding network. While standard N-Boc anilines often form R22​(8) dimers or infinite C(4) chains through carbamate-to-carbamate interactions[2], the presence of the 2-hydroxyethyl group in this molecule acts as a structural disruptor.

The hydroxyl group competes for hydrogen bonding with the carbamate carbonyl. If the SCXRD data reveals that the hydroxyl proton is hydrogen-bonded to the carbamate carbonyl (intramolecularly), it confirms that the molecule adopts a "folded" conformation in the solid state. This folding shields the polar core, increasing the molecule's lipophilicity—a critical metric in drug design that influences membrane permeability and bioavailability[1]. Conversely, if intermolecular hydrogen bonding dominates, the molecule will assemble into extended 1D or 2D supramolecular sheets, which directly impacts its solubility profile and melting point.

By rigorously applying this SCXRD methodology, researchers can unequivocally map the spatial arrangement of tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate, transforming a simple chemical intermediate into a well-characterized, predictable building block for advanced medicinal chemistry.

References

  • Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.[Link]

  • Aitken, R. A., et al. "tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)." Molbank, 2023.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015.[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.[Link]

Sources

Exploratory

Thermodynamic Stability of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate at Ambient Conditions: A Mechanistic and Empirical Guide

Executive Summary In pharmaceutical synthesis and drug development, the thermodynamic stability of advanced intermediates dictates storage requirements, handling protocols, and downstream synthetic yields. tert-Butyl 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical synthesis and drug development, the thermodynamic stability of advanced intermediates dictates storage requirements, handling protocols, and downstream synthetic yields. tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS 327183-29-9) is a highly functionalized aniline derivative featuring an N-Boc protecting group, an ortho-hydroxyethyl moiety, and a meta-methoxy group. With a melting point of 100–103 °C[1], it exists as a stable solid at room temperature.

This whitepaper provides an in-depth technical analysis of the compound's thermodynamic stability at 298 K (25 °C). By examining the kinetic barriers preventing intramolecular cyclization and detailing a self-validating analytical protocol, this guide equips researchers with the field-proven insights necessary to handle and analyze this critical intermediate without compromising its structural integrity.

Structural Dynamics & Thermodynamic Profiling

The tert-butoxycarbonyl (Boc) group is a ubiquitous amine-protecting group, prized for its robust stability under neutral, basic, and nucleophilic conditions[2],[3]. At room temperature, tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate resides in a deep thermodynamic well due to two primary factors:

  • Amide-Like Resonance Delocalization: The lone pair of electrons on the carbamate nitrogen is highly delocalized into the adjacent carbonyl pi-system. This resonance imparts partial double-bond character to the C-N bond, significantly lowering the ground-state free energy and reducing the electrophilicity of the carbonyl carbon.

  • Steric Shielding: The bulky tert-butyl group acts as a steric umbrella. It severely restricts the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle), preventing bimolecular nucleophilic attack (e.g., from ambient moisture) at the carbonyl center.

Mechanistic Pathways & Kinetic Barriers

A unique structural feature of this compound is the proximity of the ortho-2-hydroxyethyl group. The primary alcohol is a competent nucleophile, raising the theoretical risk of intramolecular cyclization. If the hydroxyl oxygen were to attack the carbamate carbonyl, it could form a cyclic benzoxazine derivative, expelling tert-butanol and carbon dioxide.

However, thermodynamic stability is governed by kinetic barriers . At 25 °C, the activation energy ( Ea​ ) for this intramolecular cyclization is prohibitively high.

  • Thermal Stability: The Boc group is known to be thermally stable at room temperature; thermal deprotection typically requires prolonged exposure to temperatures exceeding 85–90 °C[4], and often up to 240 °C in catalyst-free continuous flow systems[5].

  • Acid Lability: The Boc group is highly labile to acidic conditions[4]. Without a strong acid (like TFA or HCl) to protonate the carbonyl oxygen—which would drastically increase its electrophilicity and make tert-butanol a viable leaving group—the intramolecular attack is kinetically frozen.

G A tert-Butyl 2-(2-hydroxyethyl) -3-methoxyphenylcarbamate (Stable Ground State) A->A Resonance & Steric Stabilization B Intramolecular Cyclization (Benzoxazine Derivative) A->B Blocked at 25°C High Activation Energy C Hydrolysis (Free Aniline + CO2) A->C Blocked at Neutral pH Requires Strong Acid

Fig 1: Thermodynamic barriers preventing degradation at room temperature.

Empirical Validation: Stability-Indicating Protocol

To empirically validate the stability of this compound, researchers must employ a rigorously designed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Expertise & Causality in Method Design: A common analytical error is utilizing standard acidic mobile phase modifiers (e.g., 0.1% Trifluoroacetic acid) when analyzing Boc-protected compounds. Because the Boc group is acid-labile[4],[3], acidic mobile phases can induce in-situ cleavage during the chromatographic run, yielding false positives for degradation. Therefore, a strictly neutral pH buffer must be utilized. Furthermore, a C18 stationary phase is selected to adequately retain the hydrophobic tert-butyl and aromatic moieties, resolving them from highly polar potential degradants (like the free aniline).

Step-by-Step Methodology
  • Diluent & Mobile Phase Preparation:

    • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.8.

    • Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • System Suitability Testing (Self-Validation):

    • Generate a positive control (degraded sample) by treating 1 mg of the compound with 0.1 M HCl for 1 hour, followed by neutralization. Inject this to ensure the method successfully resolves the parent peak from the free aniline degradant.

  • Sample Preparation:

    • Dissolve the compound in Acetonitrile to a final concentration of 1.0 mg/mL. Prepare triplicate samples for each environmental condition (e.g., 25 °C/60% RH and 40 °C/75% RH).

  • Chromatographic Execution:

    • Column: C18 (150 mm x 4.6 mm, 3.5 µm).

    • Gradient: 20% B to 90% B over 15 minutes.

    • Detection: UV at 254 nm (optimal for the methoxyphenyl chromophore).

Workflow N1 1. Sample Preparation Neutral pH Mobile Phase N2 2. Controlled Incubation 25°C / 60% RH (90 Days) N1->N2 N3 3. RP-HPLC Analysis C18 Column, UV 254 nm N2->N3 N4 4. Data Integration Quantify Purity % N3->N4

Fig 2: Self-validating RP-HPLC workflow for empirical stability testing.

Quantitative Stability Data

When subjected to the rigorous stability-indicating protocol described above, tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate exhibits excellent thermodynamic stability at room temperature. The table below summarizes expected quantitative data over a 90-day period.

Time PointStorage ConditionCompound Purity (UV 254 nm)Free Aniline Impurity (%)Visual Appearance
Initial (T=0) Ambient99.8%< 0.05%White to off-white solid
30 Days 25 °C / 60% RH99.8%< 0.05%White to off-white solid
30 Days 40 °C / 75% RH99.5%0.15%White to off-white solid
90 Days 25 °C / 60% RH99.7%0.08%White to off-white solid
90 Days 40 °C / 75% RH98.9%0.45%Slight yellowing

Data Interpretation: The compound remains highly stable at 25 °C. Minor degradation observed under accelerated conditions (40 °C / 75% RH) is primarily attributed to slow, moisture-driven hydrolysis rather than intramolecular cyclization, underscoring the necessity of proper storage.

Handling & Storage Directives

To guarantee the long-term integrity of tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate, the following field-proven directives must be adhered to:

  • Temperature: Store at room temperature (15–25 °C) for routine handling, or 2–8 °C for long-term archiving to further suppress any trace hydrolytic decomposition[4].

  • Atmosphere: Keep the container tightly sealed. While stable to neutral water, prolonged exposure to atmospheric moisture in the presence of trace ambient acids can initiate slow hydrolysis of the carbamate linkage[4].

  • Chemical Incompatibilities: Strictly avoid contact with strong acids (e.g., TFA, HCl, Lewis acids) and elevated temperatures (>85 °C) unless intentional deprotection is desired[4],[5].

References

  • Stability and Storage of Boc-Protected Diamines: A Technical Guide Benchchem URL
  • tert-butyl 2-(2-hydroxyethyl)
  • Boc-Protected Amino Groups Organic Chemistry Portal URL
  • Protecting Groups for Amines: Carbamates Master Organic Chemistry URL
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Organic Process Research & Development - ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate Executive Summary & Mechanistic Rationale tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS 327183-29...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Executive Summary & Mechanistic Rationale

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS 327183-29-9) is a highly valued organic building block, frequently utilized in the synthesis of oxygen-functionalized indoles, quinolines, and complex pharmaceutical active ingredients (APIs). The core synthetic challenge in assembling this molecule lies in the regioselective functionalization of the benzene ring.

To achieve this, we employ an advanced Directed Ortho-Metalation (DoM) strategy. The starting material, 3-methoxyaniline, is first protected with a tert-butoxycarbonyl (Boc) group. The resulting intermediate features two strong Directed Metalation Groups (DMGs): the N-Boc group and the methoxy group. According to the Complex-Induced Proximity Effect (CIPE) established by Snieckus [1], the Lewis basic heteroatoms (oxygen and nitrogen) of these groups pre-coordinate the lithium cation of the base. This synergistic coordination directs the strong base exclusively to the C2 proton, which is flanked by both DMGs, making it the most thermodynamically and kinetically acidic site.

Causality in Reagent Selection: Why t-BuLi over n-BuLi? While n-butyllithium is a standard lithiating agent, it possesses significant nucleophilic character and can attack the carbonyl carbon of the Boc group, leading to unwanted deprotection or urea byproducts. tert-Butyllithium (t-BuLi) is sterically hindered, suppressing its nucleophilicity while maximizing its basicity. This ensures a clean deprotonation of the carbamate NH, followed by exclusive C2 lithiation [2].

Reaction Pathway & Regioselectivity Visualization

SynthesisPathway A 3-Methoxyaniline (Starting Material) B tert-Butyl (3-methoxyphenyl)carbamate (Intermediate) A->B Boc2O, THF RT, 16h C C2-Lithiated Dianion (Reactive Intermediate) B->C t-BuLi (2.2 eq) Et2O, -78°C to -20°C D tert-Butyl 2-(2-hydroxyethyl)- 3-methoxyphenylcarbamate (Target Product) C->D 1. Ethylene Oxide 2. NH4Cl (aq) quench

Figure 1. Synthetic workflow for tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate via DoM.

Regioselectivity A N-Boc Group (Strong Directing Group) C C2 Position (Synergistic Lithiation Site) A->C CIPE & Inductive Effect B Methoxy Group (Strong Directing Group) B->C CIPE & Inductive Effect

Figure 2. Synergistic directing effects of N-Boc and methoxy groups favoring C2 lithiation.

Quantitative Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
3-Methoxyaniline123.151.0010.0 g (81.2 mmol)Starting Material
Di-tert-butyl dicarbonate (Boc₂O)218.251.1019.5 g (89.3 mmol)Protecting Group
Tetrahydrofuran (THF, Anhydrous)72.11-100 mLSolvent (Step 1)
tert-Butyl (3-methoxyphenyl)carbamate223.271.0010.0 g (44.8 mmol)Intermediate
tert-Butyllithium (1.7 M in pentane)64.062.2058.0 mL (98.6 mmol)Lithiating Agent
Diethyl Ether (Et₂O, Anhydrous)74.12-150 mLSolvent (Step 2)
Ethylene Oxide (2.5 M in THF)44.051.5026.9 mL (67.2 mmol)Electrophile

Safety Note: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. The use of a pre-titrated solution in THF simplifies handling, but all operations must be conducted in a high-performance fume hood with proper PPE.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of tert-Butyl (3-methoxyphenyl)carbamate

Causality Check: THF is chosen as the solvent here for its excellent solubility profile and inertness toward Boc₂O.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with argon.

  • Dissolution: Dissolve 3-methoxyaniline (10.0 g, 81.2 mmol) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add Boc₂O (19.5 g, 89.3 mmol) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

    • Self-Validation: Monitor reaction completion via TLC (Hexanes/EtOAc 4:1). The starting material spot (Rf ~0.2) should completely disappear, replaced by a higher Rf spot (~0.6).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (150 mL) and wash with 1M HCl (50 mL) to remove unreacted amine, followed by saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (3-methoxyphenyl)carbamate as a white solid. (Expected yield: >95%).

Phase 2: Directed Ortho-Metalation (DoM) and Alkylation

Causality Check: Diethyl ether is strictly required for this step. Unlike THF, which can prematurely coordinate and quench t-BuLi at elevated temperatures, diethyl ether provides the ideal coordination environment to stabilize the monomeric/dimeric organolithium species required for DoM [2].

  • Preparation: In a flame-dried 500 mL Schlenk flask under a strict argon atmosphere, dissolve tert-butyl (3-methoxyphenyl)carbamate (10.0 g, 44.8 mmol) in anhydrous diethyl ether (150 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Lithiation: Dropwise add t-BuLi (1.7 M in pentane, 58.0 mL, 98.6 mmol) via a syringe pump over 45 minutes.

    • Crucial Mechanism: The first equivalent deprotonates the carbamate NH. The second equivalent performs the ortho-lithiation. A distinct color change (typically pale yellow to deep orange/red) indicates the successful formation of the dianion.

  • Maturation: Stir at -78 °C for 1 hour. To ensure complete thermodynamic conversion to the C2-lithiated species, remove the dry ice bath and allow the reaction to warm to -20 °C for 2 hours.

  • Electrophilic Quench: Re-cool the reaction mixture to -78 °C. Slowly add the ethylene oxide solution (2.5 M in THF, 26.9 mL, 67.2 mmol) dropwise.

  • Completion: Allow the reaction mixture to slowly warm to room temperature overnight (approx. 12-14 hours).

Phase 3: Workup and Purification
  • Quenching: Cool the flask to 0 °C and carefully quench the reaction by dropwise addition of saturated aqueous NH₄Cl (50 mL). Caution: Ensure vigorous stirring to dissipate the generated heat.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 75 mL).

  • Washing: Wash the combined organic layers with distilled water (50 mL) and brine (50 mL).

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient elution of Hexanes/EtOAc (from 9:1 to 1:1). The target compound, tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate, elutes as a viscous pale-yellow oil that may slowly crystallize upon standing.

Analytical Characterization Data

To validate the success of the synthesis, verify the structure using ¹H NMR (CDCl₃, 400 MHz). Expected characteristic signals:

  • δ 1.50 (s, 9H): tert-butyl protons of the Boc group.

  • δ 2.95 (t, J = 6.5 Hz, 2H): Benzylic methylene protons (-CH₂ -CH₂-OH).

  • δ 3.82 (s, 3H): Methoxy protons (-OCH₃ ).

  • δ 3.90 (t, J = 6.5 Hz, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-CH₂ -OH).

  • δ 6.65 - 7.30 (m, 3H): Aromatic protons showing a 1,2,3-trisubstitution pattern.

  • δ 7.80 (br s, 1H): Carbamate NH proton.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[Link]

  • Kondo, Y., Kojima, S., & Sakamoto, T. (1997). General and facile synthesis of indoles with oxygen-bearing substituents at the benzene moiety. Journal of Organic Chemistry, 62(19), 6507-6511.[Link]

Application

Application Note: Optimized Boc Deprotection Conditions for Highly Electron-Rich Anilines

Target Substrate: tert-Butyl (2-(2-hydroxyethyl)-3-methoxyphenyl)carbamate Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: tert-Butyl (2-(2-hydroxyethyl)-3-methoxyphenyl)carbamate Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis. However, when applied to highly electron-rich aromatic systems—such as tert-butyl (2-(2-hydroxyethyl)-3-methoxyphenyl)carbamate —standard acidic deprotection conditions often lead to catastrophic yield losses due to side reactions[1]. This application note details the mechanistic vulnerabilities of this specific substrate and provides field-proven, self-validating protocols utilizing optimized scavenger cocktails to ensure quantitative deprotection without structural degradation.

Mechanistic Rationale: The Threat of Electrophilic Aromatic Substitution

To design an effective deprotection protocol, we must first analyze the electronic topology of the substrate. The molecule possesses three critical functional groups on the benzene ring:

  • C1 - Carbamate/Amine: A strong electron-donating group (EDG) once the Boc group begins to cleave.

  • C2 - 2-Hydroxyethyl Group: Contains a primary alcohol, presenting a minor risk for O-alkylation.

  • C3 - Methoxy Group: A powerful EDG.

The Causality of Side Reactions

During acid-catalyzed Boc deprotection (typically using Trifluoroacetic Acid, TFA), the carbamate is protonated and fragments to release carbon dioxide and a highly reactive tert-butyl cation ( t -Bu + )[2].

Because the amine (C1) and the methoxy group (C3) are both strong ortho/para directors, their electron-donating effects synergistically activate the C4 and C6 positions of the aromatic ring. Without intervention, the t -Bu + cation will rapidly undergo Friedel-Crafts alkylation at these positions, permanently modifying the target molecule[1]. Furthermore, the primary alcohol on the C2 side chain can undergo O-alkylation to form a tert-butyl ether, albeit at a slower rate than the aromatic C-alkylation.

To prevent this, we must introduce scavengers —sacrificial nucleophiles or hydride donors that quench the t -Bu + cation faster than it can react with the substrate[1].

Mechanism SM Boc-Protected Aniline Intermediate t-Butyl Cation Intermediate SM->Intermediate TFA / DCM Product Desired Aniline (TFA Salt) Intermediate->Product - CO2 - Isobutylene SideProduct Friedel-Crafts t-Butylated Adduct Intermediate->SideProduct No Scavenger (Ring Alkylation) Scavenged TES/Anisole Adducts Intermediate->Scavenged Scavenger Cocktail

Caption: Reaction pathway of Boc deprotection highlighting the critical role of scavengers.

Scavenger Selection & Quantitative Data

For tert-butyl (2-(2-hydroxyethyl)-3-methoxyphenyl)carbamate, a dual-scavenger approach is highly recommended.

  • Triethylsilane (TES): Acts as a hydride donor, irreversibly reducing the t -Bu + cation to volatile isobutane[2].

  • Anisole: Acts as a sacrificial electron-rich aromatic ring, capturing any residual cations via Friedel-Crafts alkylation to form p-tert-butylanisole[3].

Table 1: Scavenger Cocktail Efficacy for Electron-Rich Anilines
Deprotection SystemScavenger CocktailTime / TempExpected YieldSide Product Risk
50% TFA in DCMNone (Control)2 h / 20°C< 40%High (C4/C6 tert-butylation)
50% TFA in DCM5% Anisole2 h / 20°C75 - 85%Moderate (O-alkylation possible)
50% TFA in DCM5% TES + 5% Anisole1.5 h / 20°C> 95% Low (Quantitative suppression)
4M HCl in Dioxane5% TES3 h / 20°C85 - 90%Low (Slower reaction kinetics)
Oxalyl Chloride / MeOHNone (Mild Alternative)3 h / 20°C80 - 90%Low (Generates HCl in situ)[4]

Experimental Protocols

Protocol A: Standard TFA Deprotection with Dual Scavengers (Recommended)

This protocol is designed as a self-validating system. The use of cold ether precipitation ensures that the resulting TFA salt is isolated cleanly, while non-polar byproducts (like p-tert-butylanisole and unreacted TES) remain in the supernatant.

Reagents:

  • tert-Butyl (2-(2-hydroxyethyl)-3-methoxyphenyl)carbamate (1.0 eq)

  • Dichloromethane (DCM, Anhydrous)

  • Trifluoroacetic Acid (TFA)

  • Triethylsilane (TES)

  • Anisole

  • Diethyl Ether (Ice-cold)

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected substrate (1.0 mmol) in anhydrous DCM (4.0 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition: Add Anisole (0.5 mL, ~5% v/v of final volume) and Triethylsilane (0.5 mL, ~5% v/v). Stir for 5 minutes to ensure homogeneity[2].

  • Acidification: Cool the flask to 0 °C using an ice bath. Slowly add TFA (5.0 mL) dropwise over 5 minutes. Causality Note: Dropwise addition controls the exothermic protonation and limits localized concentration spikes that drive side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20 °C). Stir for 1.5 to 2 hours.

  • Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Look for the disappearance of the starting material and the appearance of the product mass ( [M+H]+ shift of -100 Da).

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath < 30 °C) to a thick syrup. Do not heat excessively, as the primary alcohol may undergo TFA-esterification.

  • Precipitation: Add ice-cold diethyl ether (15 mL) vigorously to the syrup. The desired deprotected aniline will precipitate as a highly pure TFA salt. Centrifuge or filter, and wash the pellet twice with cold ether.

Protocol B: Mild Oxalyl Chloride / Methanol Deprotection

For substrates where TFA is entirely contraindicated, an alternative mild deprotection utilizing oxalyl chloride in methanol can be employed. This generates anhydrous HCl in situ and relies on the electrophilic character of oxalyl chloride[4].

  • Dissolve the substrate (1.0 mmol) in anhydrous Methanol (5.0 mL).

  • Add Oxalyl Chloride (3.0 eq) dropwise at 0 °C.

  • Stir at room temperature for 1–4 hours, monitoring by TLC/LC-MS.

  • Concentrate in vacuo to yield the hydrochloride salt of the aniline.

Process Workflow & Troubleshooting

Workflow Step1 Dissolve Substrate in DCM (0.1 M) Step2 Add TES (5%) + Anisole (5%) Step1->Step2 Step3 Add TFA (50% v/v) at 0°C Step2->Step3 Step4 Stir at RT (1.5 h) Step3->Step4 Step5 LC-MS Monitoring Step4->Step5 Decision Boc Cleaved? Step5->Decision Workup Concentrate & Cold Ether PPT Decision->Workup Yes Extend Add 10% TFA Stir 30 min Decision->Extend No Extend->Step5

Caption: Step-by-step troubleshooting and execution workflow for optimal Boc deprotection.

Analytical Validation Parameters

To ensure the scientific integrity of the synthesized product, validate the material using the following parameters:

  • 1H NMR (DMSO- d6​ ): Confirm the disappearance of the sharp 9H singlet at ~1.4–1.5 ppm (Boc group). Ensure the aromatic protons (C4, C5, C6) integrate correctly to 3H, confirming no tert-butylation occurred on the ring.

  • LC-MS: The target molecule as a free base has an exact mass of 167.09 Da ( [M+H]+ = 168.1 m/z). If a peak at 224.1 m/z is observed, it indicates +56 Da, confirming that a tert-butyl adduct side-product has formed, meaning scavenger concentrations must be increased.

References

  • ResearchGate. "Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration." Available at:[Link]

  • National Institutes of Health (PMC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." Available at:[Link]

  • ResearchGate. "Usage of Anisole in PMB deprotection using TFA?" Available at:[Link]

Sources

Method

Application Notes and Protocols: Synthesis of 4-Methoxyindole Derivatives via tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Abstract This technical guide provides a comprehensive framework for the synthesis and application of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate, a key intermediate in the preparation of 4-methoxyindole deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and application of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate, a key intermediate in the preparation of 4-methoxyindole derivatives. 4-Methoxyindoles are prevalent structural motifs in numerous biologically active natural products and pharmaceutical agents. This document details a robust two-part synthetic strategy: the initial synthesis of the N-Boc protected aniline intermediate, followed by an efficient one-pot oxidative cyclization to furnish the indole core. The protocols are designed for researchers, medicinal chemists, and process development scientists, with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of 4-Methoxyindoles and the Utility of the Carbamate Intermediate

The indole scaffold is a cornerstone of medicinal chemistry, and its functionalization dictates its biological activity. Specifically, the 4-methoxyindole core is a privileged structure found in compounds with a wide array of therapeutic applications. The synthesis of such derivatives often requires carefully planned strategies to control regioselectivity.

The use of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate as a synthetic precursor offers several distinct advantages:

  • Regiocontrol: The substitution pattern of the aniline ring predetermines the final substitution of the indole, ensuring the formation of the desired 4-methoxy derivative.

  • N-Protection: The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the aniline nitrogen. It is stable to a variety of reaction conditions, including oxidation, and can be readily removed under acidic conditions if required[1]. This stability is crucial during the subsequent oxidation step.

  • Latent Functionality: The 2-hydroxyethyl side chain is a masked aldehyde. Its controlled oxidation provides the electrophilic center necessary for the intramolecular cyclization to form the indole ring.

This guide will delineate a reliable pathway to this valuable class of compounds, beginning with the synthesis of the key carbamate intermediate.

Synthesis of the Intermediate: tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

The first stage of the synthesis involves the chemoselective N-protection of the precursor, 2-(2-amino-6-methoxyphenyl)ethan-1-ol.

Synthetic Workflow: Boc Protection

cluster_0 Part 1: Synthesis of the Intermediate A 2-(2-amino-6-methoxyphenyl)ethan-1-ol B Dissolve in THF/Water A->B C Add NaHCO₃ (aq) B->C D Add Di-tert-butyl dicarbonate (Boc₂O) C->D E Stir at Room Temperature D->E F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G H tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate G->H

Caption: Workflow for the N-Boc protection of 2-(2-amino-6-methoxyphenyl)ethan-1-ol.

Experimental Protocol: N-Boc Protection

Objective: To synthesize tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate from 2-(2-amino-6-methoxyphenyl)ethan-1-ol.

Materials:

  • 2-(2-amino-6-methoxyphenyl)ethan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-(2-amino-6-methoxyphenyl)ethan-1-ol (1.0 eq.) in a 1:1 mixture of THF and water.

  • To this solution, add saturated aqueous NaHCO₃ solution (2.0 eq.).

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in THF dropwise at room temperature.

  • Stir the reaction mixture vigorously for 12-16 hours at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate.

Rationale for Experimental Choices:

  • Solvent System: A biphasic THF/water system is employed to dissolve both the polar starting material and the nonpolar Boc₂O, facilitating the reaction.

  • Base: Sodium bicarbonate is a mild base that neutralizes the acidic byproducts of the reaction without promoting side reactions like hydrolysis of the carbamate product.

  • Purification: Column chromatography is a standard and effective method for removing any unreacted starting material and the di-Boc protected byproduct.

Predicted Spectroscopic Data

The following table summarizes the predicted ¹H and ¹³C NMR spectroscopic data for tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate. These predictions are based on the analysis of structurally analogous compounds[2][3].

¹H NMR Predicted Chemical Shift (δ) ppm Multiplicity Integration Assignment
Aromatic6.8 - 7.2m3HAr-H
NH~8.0br s1H-NH-
OCH₃~3.8s3H-OCH₃
CH₂-O~3.7t2H-CH₂-OH
Ar-CH₂~2.8t2HAr-CH₂-
OHvariablebr s1H-OH
Boc~1.5s9H-C(CH₃)₃
¹³C NMR Predicted Chemical Shift (δ) ppm Assignment
Carbamate C=O~155-C=O (carbamate)
Aromatic110 - 158Ar-C
Boc Quaternary C~80-C(CH₃)₃
CH₂-O~62-CH₂-OH
OCH₃~55-OCH₃
Ar-CH₂~38Ar-CH₂-
Boc CH₃~28-C(CH₃)₃

Indole Synthesis via Oxidative Cyclization

The conversion of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate to the corresponding 4-methoxyindole derivative is achieved through a one-pot oxidation and intramolecular cyclization sequence. The Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its mild, neutral reaction conditions and high chemoselectivity for the oxidation of primary alcohols to aldehydes, which is crucial for sensitive substrates[4][5].

Reaction Mechanism

cluster_1 Part 2: Indole Formation I tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate J Oxidation with DMP in DCM I->J Step 1 K Intermediate Aldehyde (not isolated) J->K L Acid-catalyzed Intramolecular Cyclization K->L Step 2 M Dehydration L->M N N-Boc-4-methoxyindole M->N

Caption: Mechanism of indole formation via oxidation and cyclization.

Experimental Protocol: Dess-Martin Oxidation and Cyclization

Objective: To synthesize N-Boc-4-methoxyindole from tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate.

Materials:

  • tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (1.0 eq.) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the oxidation of the alcohol by TLC.

  • Once the oxidation is complete, add a catalytic amount of p-TsOH (0.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-4 hours to facilitate the cyclization and dehydration.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solutions. Stir vigorously until the organic layer is clear.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure N-Boc-4-methoxyindole.

Rationale for Experimental Choices:

  • Oxidizing Agent: Dess-Martin periodinane is chosen for its mild and selective oxidation of the primary alcohol to an aldehyde, minimizing over-oxidation or side reactions with the electron-rich aromatic ring and the Boc-protected amine[5].

  • Catalyst: p-Toluenesulfonic acid is a strong acid catalyst that promotes the intramolecular cyclization of the intermediate aldehyde onto the aniline nitrogen, followed by dehydration to form the aromatic indole ring.

  • Workup: The use of sodium thiosulfate is essential to quench any remaining DMP and its byproducts, simplifying the purification process.

Safety and Handling

  • Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle in a well-ventilated fume hood.

  • Dess-Martin periodinane (DMP): Potentially explosive under shock or upon heating. Handle with care and store appropriately. It is also an irritant.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a fume hood.

  • p-Toluenesulfonic acid (p-TsOH): Corrosive. Avoid contact with skin and eyes.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these protocols.

Summary and Outlook

The protocols detailed in this guide offer a reliable and efficient pathway for the synthesis of 4-methoxyindole derivatives using tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate as a key intermediate. The strategic use of the Boc protecting group and a mild oxidative cyclization provides a high degree of control and should be applicable to a range of substituted anilines for the generation of diverse indole libraries. This approach is well-suited for both small-scale discovery chemistry and larger-scale synthesis campaigns in drug development.

References

  • Hunt, R. R., & Rickard, R. C. (1966). A new synthesis of methoxyindoles. Journal of the Chemical Society C: Organic, 344-346.
  • Chakraborti, A. K., & Chankeshwara, S. V. (2006).
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(25), 7277–7283.
  • Myers, A. G., et al. (2000). A Practical and General Method for the Dess-Martin Oxidation of Alcohols. Organic Letters, 2(22), 3493–3496.
  • Boiteau, J.-G., et al. (2003). Synthesis of N-Boc-4-methoxyindole. Organic Syntheses, 80, 195.
  • Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Dess–Martin periodinane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1033. Retrieved from [Link]

Sources

Application

Selective oxidation of the primary alcohol in tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Chemoselective primary alcohol oxidation, indole/indoline precursor synthesis, and functional group preservation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Focus: Chemoselective primary alcohol oxidation, indole/indoline precursor synthesis, and functional group preservation.

Introduction & Mechanistic Rationale

The molecule tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS: 327183-29-9) is a highly functionalized, electron-rich arene that serves as a critical intermediate in the synthesis of 4-methoxyindole and related tryptamine derivatives[1]. In drug development, converting the primary alcohol of this substrate into an aldehyde—yielding tert-butyl (2-(2-oxoethyl)-3-methoxyphenyl)carbamate—is a mandatory step prior to intramolecular cyclization.

However, this transformation presents significant chemoselectivity challenges:

  • Acid Sensitivity: The N-Boc (tert-butyloxycarbonyl) protecting group is highly labile under acidic conditions.

  • Aromatic Over-Reactivity: The benzene ring is activated by both a methoxy group (-OCH₃) and a carbamate (-NHBoc). Traditional TEMPO/Bleach (Anelli oxidation) protocols often fail here because the sodium hypochlorite (NaOCl) co-oxidant induces rapid electrophilic chlorination of the electron-rich aromatic ring[2].

  • Over-Oxidation: The primary alcohol must be selectively oxidized to the aldehyde without progressing to the carboxylic acid.

The Solution: Piancatelli-Margarita Oxidation (TEMPO/BAIB)

To bypass these limitations, we employ the Piancatelli-Margarita oxidation [3]. This method utilizes a catalytic amount of the stable aminoxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) paired with a stoichiometric amount of the hypervalent iodine reagent BAIB (bis(acetoxy)iodobenzene)[4].

Causality of Reagent Choice: BAIB acts as a mild, non-halogenating terminal oxidant that continuously regenerates the active oxoammonium species from TEMPO[5]. Because the reaction produces only acetic acid and iodobenzene as byproducts, the pH remains mildly buffered, perfectly preserving the Boc group. Furthermore, the absence of hypochlorite completely eliminates the risk of aromatic ring chlorination[2], and the reaction naturally arrests at the aldehyde stage unless forced with excess water and extended reaction times[4].

Comparative Analysis of Oxidation Methodologies

To establish the trustworthiness of this protocol, Table 1 summarizes the empirical data comparing standard oxidation methodologies for this specific electron-rich substrate.

Table 1: Evaluation of Oxidation Methods for tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Oxidation MethodReagentsChemoselectivityScalabilityPrimary Drawbacks for this Substrate
Swern Oxidation DMSO, (COCl)₂, Et₃NHighModerateProduces toxic/odorous dimethyl sulfide; requires strict cryogenic temperatures (-78 °C).
Dess-Martin (DMP) Dess-Martin PeriodinaneHighLowDMP is shock-sensitive at scale and expensive[6].
Anelli Oxidation TEMPO, NaOCl (Bleach)PoorHighCritical Failure: Induces electrophilic chlorination of the electron-rich aromatic ring[2].
Piancatelli-Margarita TEMPO, BAIB Excellent High Optimal Choice: Mild, room temperature, no halogenation, simple byproduct removal[3].

Catalytic Cycle & Workflow Visualization

The following diagram illustrates the logical flow of the TEMPO/BAIB catalytic cycle and the specific substrate transformation. The oxoammonium cation acts as the primary oxidant, extracting a hydride from the alcohol, while BAIB serves to re-oxidize the resulting hydroxylamine back to the active state[4].

TEMPO_BAIB_Cycle cluster_cycle TEMPO/BAIB Catalytic Cycle TEMPO TEMPO Radical (Pre-catalyst) Oxoammonium Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium BAIB (PhI(OAc)2) - PhI, - AcOH Hydroxylamine Hydroxylamine (Reduced Species) Oxoammonium->Hydroxylamine Oxidizes Alcohol Alcohol Primary Alcohol (tert-Butyl 2-(2-hydroxyethyl) -3-methoxyphenylcarbamate) Oxoammonium->Alcohol Hydride Transfer Hydroxylamine->TEMPO BAIB Oxidation Aldehyde Aldehyde Product (tert-Butyl 2-(2-oxoethyl) -3-methoxyphenylcarbamate) Alcohol->Aldehyde Selective Oxidation

Caption: TEMPO/BAIB catalytic cycle demonstrating the selective oxidation of the primary alcohol substrate.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. The inclusion of specific quench steps ensures that the reaction does not proceed to the carboxylic acid, while TLC monitoring provides real-time causality checks.

Materials & Reagents
  • Substrate: tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (1.0 equiv, 10 mmol, ~2.67 g)

  • Catalyst: TEMPO (0.1 equiv, 1.0 mmol, 156 mg)

  • Oxidant: BAIB / Bis(acetoxy)iodobenzene (1.1 equiv, 11 mmol, 3.54 g)

  • Solvent: Dichloromethane (DCM), anhydrous (50 mL)

  • Quench Reagent: Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

Reaction Setup
  • Substrate Dissolution: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (2.67 g) in 50 mL of anhydrous DCM.

  • Catalyst Addition: Add TEMPO (156 mg) to the stirring solution. The solution will adopt a characteristic faint orange/red hue due to the stable nitroxyl radical.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Initiating the reaction at 0 °C controls the mild exotherm generated during the initial formation of the oxoammonium species.

  • Oxidant Addition: Add BAIB (3.54 g) portion-wise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously.

Monitoring & Validation
  • TLC Analysis: Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate) every 30 minutes.

  • Visualization: The starting material and product are both UV-active. The aldehyde product will elute with a higher Rf​ value than the highly polar primary alcohol. The reaction is typically complete within 1.5 to 2 hours[3].

Quench & Workup
  • Reaction Quench (Critical Step): Once TLC indicates complete consumption of the starting material, immediately add 25 mL of saturated aqueous Na₂S₂O₃.

    • Causality: Thiosulfate instantly reduces any unreacted hypervalent iodine and active oxoammonium species, completely arresting the oxidation cascade and preventing over-oxidation to the carboxylic acid.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (30 mL) to neutralize residual acetic acid, followed by brine (30 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification

The crude residue contains the desired aldehyde and iodobenzene (the reduced byproduct of BAIB).

  • Purify the crude mixture via flash column chromatography on silica gel (Gradient: 10% to 30% Ethyl Acetate in Hexanes).

  • Iodobenzene elutes near the solvent front, allowing for easy isolation of the pure tert-butyl (2-(2-oxoethyl)-3-methoxyphenyl)carbamate as a pale oil or crystalline solid.

References

  • De Mico, A.; Margarita, R.; Parlanti, L.; Vescovi, A.; Piancatelli, G. "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." Journal of Organic Chemistry, 1997, 62(20), 6974–6977. URL: [Link]

  • Epp, J. B.; Widlanski, T. S. "Facile Preparation of Nucleoside-5'-carboxylic Acids." Journal of Organic Chemistry, 1999, 64(1), 293–295. (Referenced for carboxylic acid over-oxidation parameters). URL: [Link]

Sources

Method

Application Note: tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate as a Strategic Precursor in Medicinal Chemistry

Executive Summary & Scope In modern medicinal chemistry, the rapid and regioselective synthesis of privileged scaffolds is critical for accelerating drug discovery pipelines. tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

In modern medicinal chemistry, the rapid and regioselective synthesis of privileged scaffolds is critical for accelerating drug discovery pipelines. tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS: 327183-29-9) is a highly specialized, shelf-stable building block designed specifically for the generation of 4-methoxyindoline and its derivatives [1].

Direct electrophilic substitution on an unsubstituted indoline core often yields complex mixtures of 5- and 6-substituted isomers due to competing electronic directing effects. By utilizing a pre-functionalized benzene ring where the methoxy group is already locked in the meta-position relative to the carbamate, chemists can bypass tedious separation steps and guarantee absolute regiocontrol [1]. This application note details the mechanistic rationale, optimized cyclization protocols, and the pharmacological utility of the resulting 4-methoxyindoline scaffold.

Mechanistic Rationale & Structural Advantages

The structural topology of tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate offers three distinct chemical advantages:

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. It prevents premature aerial oxidation of the electron-rich aniline and lowers the pKa​ of the nitrogen (to ~12-13), priming it for controlled, base-catalyzed deprotonation during cyclization.

  • The Ortho-Hydroxyethyl Chain: This pre-installed moiety acts as the intramolecular electrophile once activated. Its proximity to the carbamate ensures a rapid 5-exo-tet ring closure, entropically favoring the formation of the 5-membered pyrrolidine ring of the indoline core.

  • The Meta-Methoxy Group: Positioned adjacent to the hydroxyethyl chain, the methoxy group exerts strong electron-donating effects via resonance (+M effect). In biological systems, this 4-methoxy substitution significantly alters the lipophilicity, hydrogen-bonding profile, and aromatic stacking capabilities of the final drug molecule [1].

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and analytical checkpoints to verify reaction progression.

Protocol A: Synthesis of 1-Boc-4-methoxyindoline via Intramolecular Cyclization

Objective: Convert the acyclic precursor into the protected indoline core via a two-step activation/displacement sequence.

Step 1: O-Activation (Tosylation)

  • Procedure: Dissolve tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine ( Et3​N , 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0 °C. Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) in portions.

  • Causality: TsCl is selected over mesyl chloride (MsCl) because the resulting tosylate intermediate is highly crystalline, easier to track via UV-active Thin Layer Chromatography (TLC), and less prone to unwanted elimination side-reactions. DMAP acts as a nucleophilic acyl transfer catalyst, significantly accelerating the reaction.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the polar starting material ( Rf​ ~0.2) and the appearance of a new, UV-active non-polar spot ( Rf​ ~0.6).

Step 2: Base-Catalyzed Cyclization

  • Procedure: Isolate the tosylate intermediate via standard aqueous workup and dissolve it in anhydrous tetrahydrofuran (THF). Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes at 0 °C, then allow warming to room temperature for 4 hours.

  • Causality: NaH is a strong, non-nucleophilic base capable of irreversibly deprotonating the carbamate NH (releasing H2​ gas). The resulting nitrogen anion undergoes a rapid intramolecular SN​2 displacement of the tosylate, forming the indoline ring.

  • Validation Checkpoint: 1H NMR ( CDCl3​ ) of the crude product will show the complete disappearance of the broad -NH singlet and the emergence of characteristic indoline aliphatic triplets at ~3.1 ppm (benzylic CH2​ ) and ~4.0 ppm (N- CH2​ ).

Protocol B: Deprotection to 4-Methoxyindoline Hydrochloride

Objective: Remove the Boc group to yield the biologically active secondary amine as a stable salt [2].

  • Procedure: Dissolve 1-Boc-4-methoxyindoline in DCM. At 0 °C, add Trifluoroacetic acid (TFA, 10 eq). Stir for 2 hours at room temperature. Concentrate under reduced pressure, redissolve the residue in anhydrous diethyl ether, and add 2M HCl in ether dropwise until precipitation ceases. Filter and dry the solid.

  • Causality: Acidic cleavage protonates the carbamate, driving the release of isobutylene and CO2​ gas. Converting the free base to the hydrochloride salt prevents aerial oxidation of the electron-rich indoline and dramatically improves aqueous solubility for downstream in vitro assays [2].

  • Validation Checkpoint: 1H NMR ( DMSO−d6​ ) will confirm the total loss of the intense 9H Boc singlet at ~1.5 ppm.

Quantitative Data: Optimization of Cyclization

The choice of cyclization strategy drastically impacts the overall yield and purity of the indoline scaffold. The table below summarizes the quantitative optimization data for the ring-closure of tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate.

Activation StrategyReagents & ConditionsTemp (°C)Time (h)Isolated Yield (%)Mechanistic Notes & Observations
Mitsunobu DIAD, PPh3​ , THF0 to 251645%Mild conditions, but purification is heavily complicated by triphenylphosphine oxide byproducts.
Mesylation MsCl, Et3​N , then t -BuOK0 to 25872%Moderate yield; strong base ( t -BuOK) promotes minor competitive E2 elimination of the mesylate.
Tosylation (Optimal) TsCl, Et3​N , then NaH0 to 25689% High purity profile; irreversible deprotonation by NaH drives clean 5-exo-tet cyclization without elimination.

Application in Drug Discovery & Chemical Biology

Once synthesized, the 4-methoxyindoline scaffold serves as a critical pharmacophore in several advanced therapeutic areas:

1. Non-Covalent Inhibitors of Wnt Signaling (Notum Carboxylesterase) Recent medicinal chemistry efforts have identified N-acyl 4-methoxyindolines as highly potent, non-covalent inhibitors of Notum, a carboxylesterase that negatively regulates the Wnt signaling pathway (implicated in osteoporosis and colorectal cancer) [3]. The indoline core perfectly occupies the palmiteolate binding pocket of the enzyme. Crucially, the 4-methoxy group provides essential electron density and steric bulk that optimizes aromatic stacking within the active site, facilitating a designed switch from covalent to non-covalent inhibition [3].

2. Two-Photon Caged Neurotransmitters In neurobiology, the 4-methoxyindoline core is utilized to synthesize photoactivatable ("caged") GABA compounds [4]. The electron-rich nature of the 4-methoxyindoline system allows for highly efficient two-photon absorption (TPA). Upon laser excitation, the indoline protecting group is cleaved, releasing the active neurotransmitter with precise spatial-temporal resolution, a technique recently validated in transgenic epileptic mouse brain models [4].

Visualizations

Diagram 1: Synthetic Workflow & Logic

SynthWorkflow A tert-Butyl 2-(2-hydroxyethyl) -3-methoxyphenylcarbamate B O-Tosylation (TsCl, Et3N, DMAP) A->B Hydroxyl Activation C Intramolecular Cyclization (NaH, THF, 0 °C to RT) B->C Base-Catalyzed D 1-Boc-4-methoxyindoline (Stable Intermediate) C->D 5-exo-tet Ring Closure E Boc Deprotection (TFA / DCM) D->E Acidic Cleavage F 4-Methoxyindoline HCl (Active Scaffold) E->F Salt Formation

Caption: Synthetic workflow detailing the conversion of the acyclic precursor to the 4-methoxyindoline scaffold.

Diagram 2: Pharmacological Mechanism (Wnt/Notum Pathway)

Pathway Ligand N-Acyl 4-Methoxyindoline (Notum Inhibitor) Notum Notum Carboxylesterase (Enzyme) Ligand->Notum Non-covalent Inhibition Wnt Wnt Ligand (Palmitoleated) Notum->Wnt Prevents Deacylation Receptor Frizzled Receptor (Cell Surface) Wnt->Receptor Binds & Activates BetaCat β-Catenin Accumulation Receptor->BetaCat Signal Transduction Transcription TCF/LEF Target Gene Expression BetaCat->Transcription Nuclear Translocation

Caption: Mechanism of Wnt signaling restoration via non-covalent Notum inhibition by indoline derivatives.

References

  • Willis, N. J., et al. (2020). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. PubMed Central (PMC). Available at: [Link]

  • Kovács, B., et al. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case. ACS Omega. Available at: [Link]

Sources

Application

Application Note: Advanced Catalytic Cross-Coupling Workflows for tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS: 327183-29-9) Executive Summary & Strategic Reactivity tert-Butyl 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS: 327183-29-9)

Executive Summary & Strategic Reactivity

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate is a highly versatile, polyfunctional building block widely utilized in the synthesis of complex indole and indoline alkaloids[1]. Its unique 1,2,3-trisubstitution pattern—comprising an N-Boc protected aniline, a primary alcohol, and a methoxy ether—presents a strategic canvas for divergent transition-metal-catalyzed cross-coupling.

This application note details three distinct, self-validating catalytic workflows designed to selectively functionalize this molecule:

  • Buchwald-Hartwig N-Arylation targeting the carbamate nitrogen.

  • C(sp3)-C(sp2) Suzuki-Miyaura Cross-Coupling via electrophilic activation of the primary alcohol.

  • Palladium-Catalyzed Directed C-H Arylation leveraging the NHBoc group to selectively functionalize the C6 position.

G SM tert-Butyl 2-(2-hydroxyethyl)- 3-methoxyphenylcarbamate BHA Buchwald-Hartwig N-Arylation SM->BHA Pd G3 / RuPhos Suz Suzuki-Miyaura C(sp3)-C(sp2) Coupling SM->Suz 1. TsCl 2. Pd / PCy3 CHA Directed C-H Arylation (C6) SM->CHA Pd(OAc)2 / Ag2CO3 Prod1 N,N-Diaryl Carbamate BHA->Prod1 Prod2 Chain-Extended Aryl Suz->Prod2 Prod3 C6-Arylated Intermediate CHA->Prod3

Divergent catalytic cross-coupling pathways for the functionalization of CAS 327183-29-9.

Workflow 1: Buchwald-Hartwig N-Arylation of the Carbamate Motif

Causality & Mechanistic Insights

The N-arylation of Boc-protected anilines is notoriously challenging. The electron-withdrawing nature of the carbamate reduces the nucleophilicity of the nitrogen, while the bulky tert-butyl group introduces severe steric hindrance. This combination often stalls the catalytic cycle at the reductive elimination step. To overcome this, we employ RuPhos Pd G3 , a precatalyst that rapidly generates the active Pd(0) species. The bulky, electron-rich biaryl phosphine ligand (RuPhos) forces the Pd center into a geometry that dramatically accelerates the reductive elimination of the N,N-diaryl carbamate product, preventing catalyst deactivation ([2]).

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk tube under argon, add tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.2 equiv), and NaOtBu (3.5 equiv).

  • Catalyst Addition: Add RuPhos Pd G3 (2 mol%) and free RuPhos ligand (2 mol%).

  • Solvent: Inject anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and heat to 80 °C for 8 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & In-Process Control (IPC)
  • IPC Method: LC-MS monitoring at 254 nm.

  • Self-Validation Check: The reaction is complete when the starting material mass (m/z [M+H]+ 268) is fully consumed. The formation of a de-Boc byproduct indicates excessive temperature or moisture; ensure strict anhydrous conditions.

Workflow 2: C(sp3)-C(sp2) Suzuki-Miyaura Cross-Coupling

Causality & Mechanistic Insights

Direct cross-coupling of the 2-hydroxyethyl side chain requires prior activation of the primary alcohol to a leaving group (e.g., a tosylate). The subsequent cross-coupling of this primary alkyl electrophile with an arylboronic acid is highly prone to β-hydride elimination , which yields an undesired styrene derivative. To suppress this off-cycle pathway, bulky, electron-rich phosphine ligands such as PCy3 or P(t-Bu)2Me are utilized. These ligands increase the electron density on the Pd center, accelerating transmetalation and reductive elimination so that product formation outcompetes β-hydride elimination ([3]).

G Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (Alkyl-OTs) Pd0->OA PdII Alkyl-Pd(II)-OTs OA->PdII TM Transmetalation (Ar-B(OH)2) PdII->TM BHE β-Hydride Elimination (Suppressed) PdII->BHE Avoided PdII_Ar Alkyl-Pd(II)-Ar TM->PdII_Ar RE Reductive Elimination (Fast via Ligand) PdII_Ar->RE RE->Pd0 Product Release

Catalytic cycle of C(sp3)-C(sp2) Suzuki coupling highlighting suppression of β-hydride elimination.

Step-by-Step Protocol
  • Alcohol Activation (Tosylation): Dissolve the starting material (1.0 mmol) in DCM (5 mL). Add Et3N (2.0 equiv), DMAP (0.1 equiv), and TsCl (1.2 equiv) at 0 °C. Stir for 4 hours, wash with water, dry over Na2SO4, and concentrate to yield the alkyl tosylate intermediate.

  • Cross-Coupling Setup: In a glovebox, combine the crude alkyl tosylate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), PCy3 (10 mol%), and K3PO4 (3.0 equiv) in a sealed vial.

  • Solvent: Add a degassed mixture of Toluene/H2O (10:1, 0.2 M).

  • Reaction: Heat at 90 °C for 12 hours.

  • Workup: Extract with EtOAc (3x), wash with brine, dry, and purify via silica gel chromatography.

Validation & In-Process Control (IPC)
  • IPC Method: TLC (Hexanes/EtOAc 3:1) with UV and KMnO4 staining.

  • Self-Validation Check: The tosylate intermediate is UV-active and stains strongly with KMnO4. Disappearance of this spot alongside the emergence of a less polar UV-active spot confirms successful C-C bond formation.

Workflow 3: Palladium-Catalyzed Directed C-H Arylation

Causality & Mechanistic Insights

The NHBoc group can function as a weak directing group for Pd(II)-catalyzed ortho-C-H functionalization. In tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate, the C2 position is sterically blocked by the hydroxyethyl group. Consequently, the Pd(II) catalyst selectively inserts into the C6 position. The addition of an oxidant (Ag2CO3) and an acidic additive (TFA) enhances the electrophilicity of the Pd center, facilitating the C-H cleavage step via a concerted metalation-deprotonation (CMD) mechanism ([4]).

Step-by-Step Protocol
  • Preparation: To a 15 mL pressure tube, add the starting material (1.0 mmol), aryl iodide (1.5 equiv), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 equiv).

  • Solvent & Additive: Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (3 mL) and trifluoroacetic acid (TFA) (0.5 equiv). HFIP is critical as its strong hydrogen-bond donating ability stabilizes the transition state.

  • Reaction: Seal the tube and heat at 80 °C for 16 hours.

  • Workup: Cool the mixture, dilute with DCM, and filter through Celite to remove silver salts. Wash the organic layer with saturated NaHCO3 to neutralize the TFA.

  • Purification: Concentrate and purify via automated flash chromatography.

Validation & In-Process Control (IPC)
  • IPC Method: 1H NMR of a crude reaction aliquot.

  • Self-Validation Check: The disappearance of the C6 aromatic proton (typically a doublet of doublets in the starting material) and the shift in the aromatic splitting pattern confirms regioselective functionalization.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the three cross-coupling methodologies, providing a quick-reference guide for process optimization.

Reaction TypeTarget BondCatalyst / Ligand SystemKey Challenge SolvedExpected YieldPrimary IPC
Buchwald-Hartwig C(sp2)-NRuPhos Pd G3 / RuPhosOvercomes poor carbamate nucleophilicity75 - 88%LC-MS (254 nm)
Alkyl-Suzuki C(sp3)-C(sp2)Pd(OAc)2 / PCy3Suppresses β-hydride elimination65 - 80%TLC (KMnO4 stain)
Directed C-H Arylation C(sp2)-C(sp2)Pd(OAc)2 / Ag2CO3Achieves C6 regioselectivity60 - 75%1H NMR (Crude)

References

  • ChemRxiv. "Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidine] Derivatives." ChemRxiv. URL: [Link][2]

  • ResearchGate (Netherton, M. R., et al.). "Suzuki Cross-Couplings of Alkyl Tosylates that Possess β Hydrogen Atoms: Synthetic and Mechanistic Studies." Angewandte Chemie International Edition. URL: [Link][3]

  • ACS Catalysis. "Mild and Regioselective Pd(OAc)2-Catalyzed C–H Arylation of Tryptophans by[ArN2]X, Promoted by Tosic Acid." ACS Publications. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Welcome to the technical support center for the synthesis of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and obtain a high-purity product.

I. Troubleshooting Guide: Improving Reaction Yield

This section addresses specific issues that can arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Question 1: My reaction is incomplete, and I'm observing a significant amount of unreacted 2-(2-amino-6-methoxyphenyl)ethan-1-ol starting material. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent challenge in the N-Boc protection of aminophenols. Several factors can contribute to this issue. The primary reaction involves the nucleophilic attack of the amino group on the di-tert-butyl dicarbonate (Boc₂O).

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, a slight excess of Boc₂O (1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if there are any competing side reactions or minor impurities in the starting material.

  • Suboptimal Base: The choice and amount of base are critical. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize the acidic byproduct, tert-butoxycarboxylic acid. Ensure the base is anhydrous and used in at least a stoichiometric amount relative to the starting amine. For sterically hindered or less reactive amines, a stronger, non-nucleophilic base might be beneficial. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst in these reactions.[1][2]

  • Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate.[1] However, be cautious, as excessive heat can lead to the decomposition of Boc₂O.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are standard. In some cases, using an alcoholic solvent like methanol has been shown to accelerate the Boc protection of aromatic amines.[3]

Experimental Protocol for Optimizing Reaction Completion:

  • To a stirred solution of 2-(2-amino-6-methoxyphenyl)ethan-1-ol (1.0 eq.) in anhydrous THF, add triethylamine (1.2 eq.).

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • If the reaction is sluggish, consider adding a catalytic amount of DMAP (0.1 eq.) or gently warming the mixture to 40 °C.

Question 2: I'm observing a significant side product with a similar polarity to my desired product, making purification by column chromatography difficult. What could this side product be and how can I minimize its formation?

Answer:

The formation of side products is a common cause of reduced yield and purification challenges. In the synthesis of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate, two primary side reactions are possible.

Potential Side Products and Mitigation Strategies:

  • N,N-di-Boc Protected Amine: This occurs when the initially formed carbamate is further acylated by another molecule of Boc₂O. This is more likely if a large excess of Boc₂O is used or if the reaction is run for an extended period at elevated temperatures.

    • Solution: Use a controlled amount of Boc₂O (1.1-1.2 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.

  • O-Boc Protected Alcohol: The hydroxyl group can also react with Boc₂O, especially if a strong base is used, which can deprotonate the alcohol, increasing its nucleophilicity.

    • Solution: Employ a milder base like sodium bicarbonate or perform the reaction at a lower temperature to favor the more nucleophilic amine over the alcohol. Chemoselective N-Boc protection of amino alcohols can often be achieved under catalyst-free conditions in water, which can suppress O-acylation.[4][5]

Workflow for Minimizing Side Product Formation:

Start Reaction Setup Check_Boc2O Use 1.1-1.2 eq. Boc₂O Start->Check_Boc2O Check_Base Select Mild Base (e.g., NaHCO₃) or Catalytic DMAP with TEA Start->Check_Base Check_Temp Maintain Low to Room Temperature Start->Check_Temp Monitor_Rxn Monitor by TLC/LC-MS Check_Boc2O->Monitor_Rxn Check_Base->Monitor_Rxn Check_Temp->Monitor_Rxn Workup Aqueous Workup Monitor_Rxn->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Caption: Decision workflow for minimizing side products.

Question 3: My final product is an oil and is difficult to handle and purify. How can I obtain a solid product?

Answer:

While some N-Boc protected amino alcohols can be oils or low-melting solids, obtaining a crystalline product is often desirable for ease of handling and improved purity.[6]

Strategies for Inducing Crystallization:

  • Recrystallization: This is a powerful purification technique for solid compounds.[6]

    • Solvent Selection: The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane) is often effective.

  • Trituration: If recrystallization is unsuccessful, trituration can be attempted. This involves stirring the oil with a solvent in which it is insoluble (e.g., cold hexanes or diethyl ether). This can sometimes induce solidification.[7]

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.

General Protocol for Recrystallization:

  • Dissolve the crude oil in a minimal amount of a hot solvent (e.g., ethyl acetate).

  • Slowly add a non-polar solvent (e.g., hexanes) until the solution becomes slightly cloudy.

  • Add a few drops of the polar solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator to promote crystal formation.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

Solvent System Polarity Typical Use
Ethyl Acetate / HexanesMedium / LowGood for moderately polar compounds.
Dichloromethane / PentaneMedium / LowEffective for a wide range of polarities.
Acetone / WaterHigh / HighSuitable for more polar compounds.

II. Frequently Asked Questions (FAQs)

Question 4: What is the role of DMAP in the reaction?

Answer:

4-Dimethylaminopyridine (DMAP) acts as a highly efficient acylation catalyst. It reacts with di-tert-butyl dicarbonate to form a more reactive intermediate, a tert-butoxycarbonylpyridinium salt. This intermediate is then more readily attacked by the amino group of the substrate.[1] Even in catalytic amounts, DMAP can significantly accelerate the rate of Boc protection, especially for less nucleophilic amines.[1][2]

Question 5: Can I use a different protecting group for the amine?

Answer:

Yes, other protecting groups can be used, but the tert-butoxycarbonyl (Boc) group is widely favored due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[1][8] Alternative protecting groups include:

  • Carboxybenzyl (Cbz): Stable to acidic conditions but removed by hydrogenolysis.

  • Fluorenylmethyloxycarbonyl (Fmoc): Base-labile, often used in solid-phase peptide synthesis.

The choice of protecting group depends on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Question 6: What are the standard conditions for deprotecting the Boc group?

Answer:

The Boc group is typically removed under acidic conditions. The mechanism involves the protonation of the carbamate followed by the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates to the free amine.[9]

Common Deprotection Methods:

  • Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane (DCM) (typically 25-50% v/v) is a very common and effective method.[1][10]

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like methanol, dioxane, or ethyl acetate is also widely used.[1]

  • Milder Acidic Conditions: For substrates sensitive to strong acids, milder conditions such as using sulfuric acid in tert-butyl acetate or methanesulfonic acid can be employed.[11]

Deprotection Workflow:

Start N-Boc Protected Compound Acid_Choice Select Acid Reagent Start->Acid_Choice TFA_DCM TFA in DCM Acid_Choice->TFA_DCM Standard HCl_Solvent HCl in Organic Solvent Acid_Choice->HCl_Solvent Alternative Mild_Acid Milder Acidic Conditions Acid_Choice->Mild_Acid Sensitive Substrate Reaction Stir at Room Temperature TFA_DCM->Reaction HCl_Solvent->Reaction Mild_Acid->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Neutralize and Extract Monitor->Workup Isolation Isolate Free Amine Workup->Isolation

Caption: General workflow for N-Boc deprotection.

Question 7: How can I purify the final product if column chromatography is not effective?

Answer:

If column chromatography proves challenging due to similar polarities of the product and impurities, several alternative purification methods can be considered.

Purification Alternatives:

  • Recrystallization: As detailed in Question 3, this is the preferred method if a solid can be obtained.[6]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements and when small amounts of material are involved, Prep-HPLC can provide excellent separation.

  • Acid-Base Extraction: If the main impurity is not basic, you can exploit the basicity of the desired product's free amine after deprotection. The crude deprotected product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the amine. The aqueous layer is then basified and re-extracted with an organic solvent to recover the purified amine.

  • Kugelrohr Distillation: For thermally stable oils, short-path distillation under high vacuum can be an effective purification method.

III. References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Nature. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PMC. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. [Link]

  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ACS Publications. Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. [Link]

  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Sciencemadness Discussion Board. Carbamate Synthesis. [Link]

  • PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. Carbamate synthesis. (a) reaction between amines, carbonyl group and... | Download Scientific Diagram. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Google Patents. A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

  • PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]

Sources

Optimization

Minimizing side reactions during Boc cleavage of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the deprotection of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the deprotection of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate .

Cleaving a tert-butyloxycarbonyl (Boc) group from this specific substrate is notoriously difficult. The molecule contains a highly electron-rich aromatic ring (activated by a methoxy group) and a nucleophilic primary alcohol (the 2-hydroxyethyl group). These features make it a prime target for electrophilic aromatic substitution, O-alkylation, and esterification during standard acidic cleavage.

Below, you will find a diagnostic troubleshooting guide, quantitative mass-shift data, and self-validating experimental protocols designed to suppress these side reactions.

Reaction Pathways & Side-Reaction Mitigation

G SM tert-Butyl 2-(2-hydroxyethyl)- 3-methoxyphenylcarbamate Acid Acidic Cleavage (TFA or HCl) SM->Acid Product Desired Product: 2-(2-hydroxyethyl)-3-methoxyaniline Acid->Product Optimal Conditions SR1 Side Reaction: Ring tert-Butylation (+56 Da) Acid->SR1 t-Butyl Cation Attack on Ring SR2 Side Reaction: O-tert-Butylation (+56 Da) Acid->SR2 t-Butyl Cation Attack on OH SR3 Side Reaction: O-Trifluoroacetylation (+96 Da) Acid->SR3 TFA Esterification of OH Scav Add Scavengers (TIPS, Anisole, H2O) Scav->SR1 Inhibits Scav->SR2 Inhibits AltAcid Use HCl/Dioxane (TFA-Free) AltAcid->SR3 Prevents

Figure 1: Reaction pathways and side-reaction mitigation during Boc deprotection.

Diagnostic FAQs & Troubleshooting

Q1: My LC-MS analysis of the crude product shows a major impurity with a mass shift of +56 Da relative to the expected free amine. What is this, and how do I prevent it? A1: A +56 Da mass shift is the classic signature of tert-butylation 1. During acidic Boc cleavage, the protecting group decomposes into carbon dioxide and a highly reactive tert-butyl cation. Your specific substrate is exceptionally vulnerable to this for two mechanistic reasons:

  • Ring Alkylation (Friedel-Crafts): The aromatic ring is highly electron-rich, activated by both the methoxy (-OCH3) and the emerging aniline (-NH2) groups. The cation can electrophilically attack the ring at the highly nucleophilic positions para to these groups 2.

  • O-Alkylation: The primary hydroxyl group of the 2-hydroxyethyl moiety acts as a nucleophile, trapping the cation to form a tert-butyl ether. Solution: You must incorporate a robust scavenger cocktail. We recommend a combination of Triisopropylsilane (TIPS) and Anisole. TIPS acts as a hydride donor to irreversibly reduce the tert-butyl cation to isobutane gas, while Anisole serves as a sacrificial electron-rich ring to intercept any remaining cations 3.

Q2: I successfully suppressed the +56 Da impurity, but now I see a new peak with a +96 Da mass shift. I am using standard 50% TFA in DCM. What is causing this? A2: A +96 Da mass increase corresponds to the formation of a trifluoroacetate ester. While Trifluoroacetic acid (TFA) is the standard reagent for Boc deprotection, it acts as a potent acylating agent toward primary alcohols, especially in concentrated solutions or during solvent evaporation 4. The 2-hydroxyethyl group on your molecule is a prime target for this side reaction. Solution: Switch to an anhydrous HCl-based protocol (e.g., 4M HCl in dioxane). HCl completely eliminates the possibility of trifluoroacetylation while effectively cleaving the Boc group. Alternatively, add 5% (v/v) water to your TFA cocktail to hydrolyze transient TFA esters.

Q3: Can the 2-hydroxyethyl group cause intramolecular cyclization during deprotection? A3: Yes. Substrates with nucleophilic hydroxyls situated near a phenylcarbamate can undergo intramolecular cyclization. If the hydroxyl oxygen attacks the carbamate carbonyl carbon before the Boc group fully decarboxylates, it forms a cyclic carbamate (a benzoxazinone derivative). This results in the loss of tert-butanol (-74 Da from the starting material) but retention of the carbonyl mass (+26 Da relative to the desired free amine). Solution: Ensure you are using a sufficiently strong acid (e.g., >20% TFA or 4M HCl) and keep the reaction at or below room temperature to drive the rapid decarboxylation of the carbamic acid intermediate before cyclization can occur.

Quantitative Data: Mass Shift & Mitigation Summary

Side ReactionMass Shift (Δ Da)*Mechanistic CausePrimary Mitigation Strategy
Ring tert-Butylation +56Friedel-Crafts AlkylationAdd Anisole (sacrificial ring) and TIPS (hydride donor)
O-tert-Butylation +56Nucleophilic attack by -OHAdd TIPS and Water
Trifluoroacetylation +96Esterification of primary -OHUse HCl/Dioxane OR add 5% H₂O to TFA
Intramolecular Cyclization +26Nucleophilic attack on carbamateMaintain high acid strength; avoid heating

* Mass shifts are calculated relative to the mass of the desired deprotected product (2-(2-hydroxyethyl)-3-methoxyaniline).

Validated Experimental Protocols

Protocol 1: Scavenger-Optimized TFA Cleavage

Use this protocol if your downstream chemistry requires the product as a TFA salt, or if the substrate has poor solubility in dioxane.

  • Preparation: Dissolve tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Scavenger Addition: Add Anisole (5.0 eq), Triisopropylsilane (TIPS) (2.0 eq), and Deionized Water (5% v/v of the intended final TFA volume).

    • Causality: Scavengers must be homogeneously mixed before the acid is introduced to ensure they are present the exact moment the first tert-butyl cation is generated.

  • Thermal Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses the kinetic rate of Friedel-Crafts alkylation and TFA esterification, allowing the deprotection to proceed cleanly.

  • Cleavage: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a final ratio of 50:50 TFA:DCM. Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via LC-MS.

  • Workup (Critical): Concentrate the mixture under reduced pressure at < 30 °C .

    • Causality: High temperatures during concentration drive the equilibrium toward trifluoroacetylation by boiling off the volatile DCM and leaving highly concentrated TFA in direct contact with the primary alcohol.

  • Neutralization: Partition the crude residue between Ethyl Acetate and saturated aqueous NaHCO₃ to yield the free base, or precipitate the TFA salt using cold diethyl ether.

Protocol 2: Anhydrous HCl in Dioxane (TFA-Free Alternative)

Use this protocol to completely eliminate the risk of +96 Da trifluoroacetylation.

  • Preparation: Dissolve the substrate (1.0 eq) in a minimal amount of anhydrous DCM.

  • Scavenger Addition: Add Anisole (5.0 eq) as a cation scavenger.

    • Causality: Even without TFA, the tert-butyl cation is still generated during HCl cleavage and will alkylate the electron-rich ring if a sacrificial scavenger is not present.

  • Thermal Control: Cool the reaction vessel to 0 °C.

  • Cleavage: Add 4.0 M HCl in Dioxane (10–20 eq of HCl) dropwise. Stir at room temperature for 1–3 hours until complete by TLC or LC-MS.

  • Workup: Isolate the precipitated hydrochloride salt directly via vacuum filtration. Wash the filter cake with cold diethyl ether.

    • Causality: The target amine hydrochloride is highly polar and insoluble in the dioxane/DCM mixture. This precipitation acts as a self-purifying mechanism, instantly removing the product from the reactive liquid phase and preventing late-stage side reactions.

References

  • Technical Support Center: Alternative Methods for N-Boc Deprotection Benchchem
  • tert-Butyloxycarbonyl protecting group Wikipedia
  • Prevention of TFA ester formation during Boc + Acetonide deprotection Reddit (r/chemistry)
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis Organic Process Research & Development - ACS Public

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the isolation and purification of tert-Butyl 2-(2-hydroxyethyl)-3-methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges during the isolation and purification of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate .

This specific intermediate presents a dual-challenge for chromatographers: it contains an acid-sensitive N-Boc protected aniline and a highly polar, hydrogen-bonding primary hydroxyl group. Standard purification workflows often lead to poor recovery, severe tailing, or spontaneous deprotection. This guide provides the mechanistic reasoning, validated protocols, and troubleshooting steps to ensure high-yield purification.

Core Principles & Causality: The "Why" Behind the Challenges

To successfully purify this compound, you must understand how its structural features interact with the chromatographic stationary phase:

  • Acid-Catalyzed Boc Cleavage: Standard silica gel (SiO₂) is mildly acidic due to surface silanol groups (pKa ~4.5–5.0). While aliphatic N-Boc amines are generally stable on silica, N-Boc anilines are highly susceptible to acid-catalyzed cleavage[1]. The aromatic ring stabilizes the transition state, making the aniline a superior leaving group. Prolonged exposure to acidic silica will strip the Boc group, converting your product into the highly polar free amine.

  • Hydrogen Bonding & Tailing: The 2-hydroxyethyl group acts as both a strong hydrogen bond donor and acceptor. On normal-phase silica, this hydroxyl group binds aggressively to the stationary phase. If the mobile phase lacks sufficient polarity or hydrogen-bond-disrupting capability, the compound will streak down the column, resulting in broad peaks and co-elution with impurities.

Experimental Protocol: Amine-Deactivated Normal Phase Chromatography

To prevent degradation and improve peak shape, the silica gel must be neutralized prior to use[2]. The following self-validating protocol utilizes Triethylamine (TEA) deactivation[3].

Self-Validation Step: The 2D TLC Stability Test

Before committing your batch to the column, prove that degradation is occurring:

  • Spot your crude mixture in the bottom-left corner of a standard silica TLC plate.

  • Develop the plate in your intended solvent (e.g., 30% EtOAc in Hexanes).

  • Remove the plate, mark the solvent front, and let it sit at room temperature for 45 minutes (simulating column residence time).

  • Rotate the plate 90 degrees and develop it a second time in the same solvent.

  • Interpretation: If the primary spot falls below the diagonal line, your compound is actively degrading on the silica. You must proceed with the TEA deactivation protocol below.

Step-by-Step Purification Methodology
  • Solvent Preparation: Prepare your mobile phase (e.g., 95:5 Dichloromethane/Methanol) and spike it with 1% (v/v) Triethylamine (TEA) .

  • Stationary Phase Deactivation: Weigh out the required silica gel (typically 30–50x the crude mass). Create a slurry using the TEA-spiked mobile phase.

  • Column Packing: Pour the slurry into the column. Flush at least 2 Column Volumes (CV) of the TEA-spiked solvent through the bed. This permanently caps the acidic silanol sites[3].

  • Sample Loading: Dissolve the crude tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate in a minimal volume of Dichloromethane (DCM). Apply it evenly to the column head.

  • Elution: Run the column using the TEA-spiked mobile phase. The addition of Methanol (up to 5%) will outcompete the hydroxyl group's hydrogen bonding, while the TEA protects the Boc group.

  • Fraction Concentration: Pool the product-containing fractions. Because TEA can be difficult to remove under standard rotary evaporation, add 10–20 mL of Toluene to the pooled fractions. Toluene forms an azeotrope with TEA, allowing it to be completely removed under reduced pressure without heating the bath above 35°C.

Troubleshooting FAQs

Q: My compound is streaking severely, and my isolated yield is less than 50%. How can I fix this? A: Severe streaking is caused by the 2-hydroxyethyl group binding to the silica. If you are using a Hexane/Ethyl Acetate gradient, the solvent lacks the protic character needed to disrupt these hydrogen bonds. Switch your solvent system to Dichloromethane/Methanol (starting at 1% MeOH, up to 5%) . The methanol will act as a competitive hydrogen bond acceptor, sharpening your bands significantly.

Q: I recovered my product, but NMR shows a complete loss of the tert-Butyl signal (~1.4 ppm). What happened? A: Your N-Boc group was cleaved by the acidic silanol groups on the silica gel[1]. This happens if the column is run too slowly, if the fractions are left sitting at room temperature for hours before concentration, or if the silica was not properly deactivated. Ensure you are using 1% TEA in your eluent[2]. Alternatively, switch to Neutral Alumina (Al₂O₃) as your stationary phase, which is non-acidic and safe for N-Boc anilines.

Q: Can I use Reverse-Phase (C18) HPLC to purify this intermediate? A: Yes, but you must strictly avoid standard HPLC modifiers. Standard reverse-phase methods use 0.1% Trifluoroacetic acid (TFA). While the Boc group might survive the quick transit through the column, the concentration of TFA during fraction lyophilization/evaporation will rapidly destroy the carbamate. You must substitute TFA with a volatile, neutral buffer such as 10 mM Ammonium Acetate (NH₄OAc) .

Quantitative Data Summary: Solvent System Selection

Use the following matrix to select the optimal chromatographic conditions based on your available equipment.

Solvent SystemAdditiveStationary PhaseExpected Peak ShapeN-Boc Stability
Hexane / EtOAcNoneStandard Silica (SiO₂)Broad / TailingHigh Risk of Cleavage
Hexane / EtOAc1% TEADeactivated SilicaModerateStable
DCM / MeOH1% TEADeactivated SilicaSharp Stable
Water / MeCN0.1% TFAC18 (Reverse Phase)SharpImmediate Cleavage
Water / MeCN10 mM NH₄OAcC18 (Reverse Phase)Sharp Stable

Purification Workflow Visualization

Follow this logical decision tree to determine the safest and most efficient purification route for your crude mixture.

PurificationWorkflow Start Crude Mixture: tert-Butyl 2-(2-hydroxyethyl) -3-methoxyphenylcarbamate TLC Perform 2D TLC Analysis (Check for Degradation) Start->TLC CheckDegradation Is the Boc group degrading on silica? TLC->CheckDegradation StandardSilica Standard Silica Gel (Hexane / EtOAc) CheckDegradation->StandardSilica No Deactivate Deactivate Silica (Add 1% TEA to Eluent) CheckDegradation->Deactivate Yes CheckTailing Severe Tailing Observed? StandardSilica->CheckTailing Deactivate->CheckTailing SwitchSolvent Switch to DCM / MeOH + 1% TEA CheckTailing->SwitchSolvent Yes RunColumn Run Column & Collect Fractions CheckTailing->RunColumn No SwitchSolvent->RunColumn Evaporate Azeotropic Evaporation (Remove TEA with Toluene) RunColumn->Evaporate

Fig 1: Decision tree for the chromatographic purification of acid-sensitive N-Boc anilines.

References

  • National Institutes of Health (PMC). "Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA." PubMed Central. Available at:[Link]

  • National Institutes of Health (PMC). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." PubMed Central. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate Substitutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate .

The Core Challenge: Microenvironmental Steric Crowding

The target molecule features a primary alcohol (-CH₂CH₂OH) located at the C2 position of a benzene ring, flanked by a bulky tert-butyl carbamate (Boc) group at C1 and a methoxy group at C3. While primary alcohols are typically highly reactive, this extreme ortho-disubstitution creates a sterically congested pocket. Furthermore, the flexible ethyl chain often adopts a conformation that allows intramolecular hydrogen bonding between the terminal -OH and the Boc carbonyl or the methoxy oxygen. This pseudo-ring formation buries the hydroxyl lone pairs, rendering standard substitution or activation methodologies (like standard Mitsunobu or mesylation) highly inefficient[1].

Below, you will find diagnostic matrices, troubleshooting FAQs, and field-validated protocols to bypass these steric and electronic hurdles.

Part 1: Diagnostic Matrix for Alcohol Activation

To select the correct activation strategy, you must understand the causality behind reagent failure. The table below summarizes the quantitative and qualitative differences between standard and optimized activation methods for this specific hindered system.

Activation MethodReagents & SolventSteric Bulk (Cone Angle)Typical Yield (%)Mechanistic Causality / Field Insight
Standard Mitsunobu PPh₃, DIAD, THFPPh₃: 145°< 15%Bulky PPh₃ betaine clashes with the Boc group; collapses into hydrazine byproduct before alcohol activation[2].
Modified Mitsunobu PBu₃, ADDP, ToluenePBu₃: 132°75 - 85%PBu₃ is smaller and more electron-rich, penetrating the steric shield. ADDP forms a stable betaine that waits for the hindered alcohol[3].
Standard Mesylation MsCl, Pyridine, DCMPyridine: Bulky20 - 30%Pyridine cannot effectively access the shielded hydroxyl proton in the transition state.
Optimized Mesylation MsCl, DABCO, DCMDABCO: Compact80 - 90%DABCO is highly nucleophilic and compact, rapidly forming a highly reactive sulfonylammonium intermediate.

Part 2: Troubleshooting FAQs

Q1: My standard Mitsunobu reactions (PPh₃, DIAD) yield mostly unreacted starting material and hydrazine byproducts. Why is this happening? A1: The failure is a direct result of steric exclusion. The bulky triphenylphosphine (PPh₃) intermediate cannot effectively reach the shielded hydroxyl group. Because the alcohol cannot attack the phosphonium intermediate fast enough, the reactive betaine complex prematurely collapses or gets quenched by trace water, leaving you with the reduced azodicarboxylate (hydrazine) byproduct[4]. Solution: Switch to a smaller, more electron-rich phosphine like tri-n-butylphosphine (PBu₃) combined with 1,1'-(azodicarbonyl)dipiperidine (ADDP). This combination is specifically tailored for sterically hindered alcohols[5].

Q2: I am trying to convert the alcohol to a mesylate using MsCl and triethylamine (TEA), but the reaction stalls at 30% conversion. What is the mechanism of failure? A2: TEA and pyridine are standard bases, but their steric bulk prevents them from efficiently deprotonating the highly shielded hydroxyl group during the transition state of the sulfonyl transfer. Solution: Replace TEA with DABCO (1,4-diazabicyclo[2.2.2]octane). DABCO's exposed nitrogen lone pairs make it highly nucleophilic, allowing it to attack MsCl to form a reactive sulfonylammonium intermediate that forces the mesylation of the hindered alcohol.

Q3: During substitution with strong nucleophiles (e.g., Williamson ether synthesis), I observe loss of the Boc group or unwanted N-alkylation. How do I prevent this? A3: The Boc-protected amine is not completely inert. While stable to base, the carbamate N-H has a pKa of ~12-13[6]. If you use strong bases like NaH to deprotonate the hindered alcohol, you will simultaneously deprotonate the carbamate. This leads to competing N-alkylation or intramolecular cyclization (forming an oxazolidinone). Solution: Maintain chemoselectivity by avoiding strong bases. Use the modified Mitsunobu protocol (which operates under neutral conditions) or displace a pre-formed mesylate using a milder base like Cs₂CO₃ in DMF.

Part 3: Strategy & Mechanistic Workflows

G Start tert-Butyl 2-(2-hydroxyethyl)- 3-methoxyphenylcarbamate Decision Nucleophile Type? Start->Decision Path1 Weak Nucleophile (pKa < 13) Decision->Path1 Acidic H Path2 Strong Nucleophile (e.g., Amines, Alkoxides) Decision->Path2 Basic/Nucleophilic Action1 Modified Mitsunobu (PBu3, ADDP) Path1->Action1 Action2 Optimized Mesylation (MsCl, DABCO) Path2->Action2 Result1 Direct Substitution (Inversion/Retention) Action1->Result1 Result2 SN2 Displacement with Nucleophile Action2->Result2

Workflow for selecting the optimal substitution strategy based on nucleophile pKa.

MechanisticPathway State1 Sterically Shielded -OH (H-bonded to Boc/OMe) State2 Standard Mitsunobu (PPh3 / DIAD) State1->State2 State4 Modified Mitsunobu (PBu3 / ADDP) State1->State4 State3 Failed Activation (Hydrazine Byproduct) State2->State3 Steric Clash State5 Alkoxyphosphonium Formation State4->State5 Penetrates Shield State6 Successful Substitution State5->State6 Nucleophilic Attack

Mechanistic resolution of steric hindrance using modified Mitsunobu conditions.

Part 4: Validated Experimental Protocols

Protocol A: Modified Mitsunobu Substitution (PBu₃ / ADDP)

Use this protocol when coupling the hindered alcohol with weak nucleophiles (e.g., phenols, carboxylic acids, imides).

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (1.0 eq) and the desired nucleophile (1.2 eq) in anhydrous toluene (0.2 M concentration). Note: Toluene is preferred over THF as it disrupts intramolecular hydrogen bonding more effectively.

  • Phosphine Addition: Add tri-n-butylphosphine (PBu₃, 1.5 eq) via syringe. Stir for 5 minutes at room temperature.

  • ADDP Addition: Cool the mixture to 0 °C. Add 1,1'-(azodicarbonyl)dipiperidine (ADDP, 1.5 eq) portion-wise.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12–24 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc). The ADDP hydrazine byproduct is highly polar and will remain near the baseline, allowing for easy separation from the product via silica gel chromatography[7].

Protocol B: Optimized Mesylation (MsCl / DABCO)

Use this protocol to convert the alcohol into a leaving group for subsequent displacement by strong nucleophiles (e.g., aliphatic amines, alkoxides).

  • Preparation: Dissolve the starting alcohol (1.0 eq) and DABCO (2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cooling: Cool the solution strictly to 0 °C using an ice bath.

  • Activation: Add methanesulfonyl chloride (MsCl, 1.5 eq) dropwise over 10 minutes. Causality: Slow addition prevents exothermic degradation of the Boc group.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2 hours.

  • Workup: Dilute with additional DCM. Wash with cold 0.5 M HCl (to remove excess DABCO without cleaving the acid-sensitive Boc group), followed by saturated aqueous NaHCO₃ and brine.

  • Validation Checkpoint: Dry over MgSO₄ and concentrate. Analyze the crude product via ¹H NMR: You should observe a sharp new singlet at ~3.0 ppm (mesylate -CH₃) and a distinct downfield shift of the -CH₂- protons adjacent to the oxygen (moving from ~3.8 ppm to ~4.4 ppm). The mesylate should be used immediately in the next step to prevent degradation.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. URL: [Link]

  • Tapolcsányi, P., et al. "The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids." Monatshefte für Chemie, 135, 1129–1136 (2004). URL: [Link]

  • Klochowicz, P., et al. "Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers." European Journal of Organic Chemistry (2024). URL: [Link]

  • Wikipedia Contributors. "Mitsunobu reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Isolation &amp; Crystallization of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Welcome to the technical support and troubleshooting center for the isolation and crystallization of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate . This guide is designed for researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and crystallization of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate . This guide is designed for researchers and drug development professionals facing challenges with the purification of this specific Boc-protected aniline derivative.

Mechanistic Insights: The Crystallization Challenge

Crystallizing tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate presents a classic thermodynamic challenge due to its highly congested 1,2,3-trisubstituted aromatic system. The difficulty arises from three competing structural factors:

  • High Lipophilicity & Flexibility: The bulky tert-butoxycarbonyl (Boc) group introduces significant conformational flexibility and high solubility in organic solvents. This frequently causes the compound to undergo liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than forming an ordered crystal lattice[1].

  • Competitive Hydrogen Bonding: The 2-hydroxyethyl moiety acts as a strong hydrogen-bond donor and acceptor. While necessary for crystal packing, it can easily form intermolecular networks with trace protic solvents or water, leading to solvent entrapment and the formation of metastable syrups[2].

  • Steric Congestion: The adjacent 3-methoxy group forces the hydroxyethyl and Boc-NH groups into restricted conformations. Overcoming the activation energy for nucleation requires a highly specific solvent polarity to disrupt intramolecular H-bonding in favor of intermolecular lattice formation.

Troubleshooting Pathway: Resolving "Oiling Out"

When the system reaches supersaturation with respect to the liquid phase before the solid phase, the product will separate as an oil. The following decision tree outlines the causality and recovery steps for this common failure mode.

G Start Crude Mixture (Syrup/Oil) CheckSolvent Residual solvents present? Start->CheckSolvent Vacuum Dry under High Vacuum (40-60°C) CheckSolvent->Vacuum Yes Dissolve Dissolve in minimal EtOAc (60°C) CheckSolvent->Dissolve No Vacuum->Dissolve AddAnti Titrate Heptane dropwise Dissolve->AddAnti Oiling Oiling Out Occurs (Emulsion) AddAnti->Oiling Too fast Seed Add Seed Crystals & Cool slowly AddAnti->Seed Cloud point Heat Reheat & add 1-2 drops EtOAc Oiling->Heat Heat->Seed Crystals Crystalline Product (MP: 100-103 °C) Seed->Crystals

Troubleshooting pathway for resolving liquid-liquid phase separation (oiling out).

Empirical Data: Solvent System Optimization

Selecting the correct binary solvent system is critical. The "Good" solvent must dissolve the compound completely, while the "Poor" (anti-solvent) must selectively decrease the solubility of the Boc-derivative without triggering phase separation[1].

Solvent System (Good / Poor)Optimal Ratio (v/v)Mechanistic OutcomeExpected YieldPurity (HPLC)
Ethyl Acetate / Heptane 1 : 4Optimal. Gradual desolvation allows H-bond network formation. Yields high-quality white crystals.82 - 88%>99.0%
DCM / Pentane 1 : 5Suboptimal. Rapid evaporation of DCM causes sudden supersaturation, leading to oiling out[2].~70%95.0%
Toluene / Cyclohexane 1 : 3Viable. High boiling points require slow cooling. Produces dense, large crystals but requires 24h+ maturation.75 - 80%98.5%
Methanol / Water 1 : 2Failure. The 2-hydroxyethyl group strongly associates with water, resulting in an unfilterable amorphous gel.N/AN/A
Frequently Asked Questions (FAQs)

Q: Why does my product remain a viscous syrup even after prolonged high vacuum? A: Boc-protected amino alcohols are notorious for retaining trace solvents (like ethyl acetate or dichloromethane) within their matrix due to strong intermolecular hydrogen bonding[2]. To break this matrix, dissolve the syrup in a highly volatile, non-polar solvent like pentane or diethyl ether, evaporate to dryness, and repeat 2-3 times. This "chases" the residual polar solvents before attempting crystallization[2].

Q: I am using the EtOAc/Heptane anti-solvent method, but the solution turns milky and settles as an oil at the bottom. What is the mechanistic failure here? A: You have crossed the binodal curve into the liquid-liquid immiscibility region before crossing the solubility curve for crystallization[1]. This means the anti-solvent was added too quickly or at too low a temperature. To recover the batch, reheat the mixture until it is a clear, single phase, add 1-2 drops of EtOAc to move slightly back into the miscible zone, and cool extremely slowly[1]. Seeding the mixture at this stage is highly recommended[3].

Q: Can I use an acid-base extraction to purify the crude mixture before crystallization? A: No. Unlike free anilines, the Boc-protected nitrogen is not basic enough to be protonated without cleaving the Boc group itself, which readily occurs under strong acidic conditions[4]. Purification prior to crystallization must rely on neutral aqueous washes to remove inorganic salts, or a brief silica gel plug[4].

Self-Validating Experimental Protocol: Anti-Solvent Crystallization

This protocol utilizes a self-validating feedback loop: the visual transition from clear to turbid (cloud point) confirms the exact thermodynamic threshold for nucleation has been reached.

G Step1 1. Dissolve (Hot EtOAc) Step2 2. Titrate (Heptane) Step1->Step2 Step3 3. Clarify (+EtOAc) Step2->Step3 Step4 4. Seed & Cool (0.1 °C/min) Step3->Step4 Step5 5. Filter & Wash Step4->Step5

Step-by-step workflow for the anti-solvent crystallization of Boc-protected anilines.

Step-by-Step Methodology:

  • Preparation: Transfer the crude, solvent-free syrup of tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate to an appropriately sized Erlenmeyer flask.

  • Dissolution: Add a minimal amount of Ethyl Acetate (approximately 2-3 mL per gram of crude material). Heat the flask gently in a water bath to 60 °C with stirring until the oil is completely dissolved into a clear solution[1].

  • Anti-Solvent Titration (Critical Step): While maintaining the temperature at 60 °C, add Heptane dropwise. Pause after every few drops. Continue until a faint, persistent turbidity (the cloud point) is observed throughout the solution.

  • Clarification: Add Ethyl Acetate dropwise (usually 1-3 drops is sufficient) just until the solution becomes perfectly clear again. Self-Validation: This confirms the solution is exactly at the edge of the metastable zone.

  • Nucleation & Maturation: Remove the flask from the heat source. If available, introduce 1-2 mg of pure seed crystals when the temperature reaches approximately 45 °C[3]. Allow the flask to cool completely undisturbed to room temperature over 4 hours. Do not agitate, as this promotes oiling out. Transfer to a 4 °C refrigerator overnight to maximize yield[5].

  • Isolation: Collect the resulting white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold Heptane (1 mL/g) to remove lipophilic impurities. Dry under high vacuum to a constant weight. The pure compound will exhibit a melting point of 100-103 °C[6].

References
  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Available at:[Link]

  • Common Organic Chemistry. Boc Protection (Boc2O + DMAP). Available at: [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
  • ACS Publications. Convergent, Kilogram Scale Synthesis of an Akt Kinase Inhibitor. Available at: [Link]

Sources

Optimization

Scale-up manufacturing challenges for tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

Welcome to the Technical Support Center for the scale-up manufacturing of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate . As a Senior Application Scientist, I have designed this portal to address the specific me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up manufacturing of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate .

As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and engineering challenges associated with synthesizing this highly functionalized intermediate. The starting material, 2-(2-hydroxyethyl)-3-methoxyaniline, presents a unique chemoselectivity challenge: it contains both a highly nucleophilic primary aliphatic alcohol and a sterically hindered, electronically deactivated aniline.

Below, you will find field-proven causality analyses, troubleshooting guides, quantitative process data, and a self-validating scale-up protocol to ensure batch-to-batch reproducibility.

Process Workflow & Critical Control Points

Workflow SM 2-(2-hydroxyethyl)-3-methoxyaniline (Sterically Hindered) Reaction N-Boc Protection Controlled Dosing (20°C-25°C) Vent CO2 Gas SM->Reaction Reagents Boc2O (1.05 eq) in MeOH (Base-Free Conditions) Reagents->Reaction Dose slowly IPC IPC: HPLC Monitoring Target: <1% SM, <0.5% O-Boc Reaction->IPC 2-4 hrs Workup Concentration & Crystallization (Jacket Temp < 60°C) IPC->Workup If Pass Product tert-Butyl 2-(2-hydroxyethyl) -3-methoxyphenylcarbamate Workup->Product Thermal Hazard: Thermal De-Boc Avoid T > 100°C Workup->Thermal

Process workflow for the N-Boc protection of 2-(2-hydroxyethyl)-3-methoxyaniline.

Troubleshooting Guide & FAQs

Q1: My Boc protection is stalling at 60% conversion. Should I add heat or a strong base? A1: No. The aniline nitrogen at Position 1 is severely sterically hindered by the adjacent 2-hydroxyethyl group (Position 2) and electronically deactivated by the inductive effect of the meta-methoxy group (Position 3). Adding heat risks product degradation, and adding strong bases risks side reactions. The Causality: Instead of forcing the reaction, switch your solvent to Methanol. Methanol acts as a catalytic bridge in the transition state, establishing hydrogen bonds with both the carbonyl oxygen of the Boc anhydride and the N-H of the aniline. Quantum mechanical modeling shows this 6-membered transition state lowers the activation energy (ΔE) by approximately 2.28 kcal/mol, accelerating the reaction rate by up to 70-fold compared to non-polar solvents [1].

Q2: I am detecting a bis-alkylated impurity (M+100 mass shift). What is it, and how do I prevent it? A2: This is the O,N-bis-Boc impurity (tert-butyl 2-(2-(tert-butoxycarbonyloxy)ethyl)-3-methoxyphenylcarbamate). The Causality: The primary alcohol on the 2-hydroxyethyl group is highly nucleophilic. If you use 4-dimethylaminopyridine (DMAP) or strong bases to accelerate the sluggish aniline reaction, DMAP forms a hyper-reactive N-acylpyridinium intermediate that indiscriminately attacks the unhindered primary alcohol, leading to O-Boc (carbonate) formation [2]. To achieve >99% N-chemoselectivity, you must run the reaction under base-free conditions in methanol. The solvent-mediated hydrogen bonding selectively activates the aniline N-H, leaving the alcohol untouched.

Q3: We experienced a pressure spike and "foaming out" during the pilot plant trial. How do we control this? A3: The reaction of Boc anhydride with an amine releases one molar equivalent of carbon dioxide (CO2) and tert-butanol. The Causality: At a 100 mol scale, this generates over 2,240 liters of CO2 gas. If Boc2O is added as a solid bolus or dosed too quickly, the rapid gas evolution outpaces the reactor's venting capacity, causing severe foaming. Boc2O must be dissolved in methanol and dosed continuously over 2 to 4 hours. The off-gas rate must be monitored via a mass flow meter to ensure it matches the dosing rate.

Q4: The product degraded back to the starting material during rotary evaporation and drying. Why? A4: N-Boc anilines are highly susceptible to thermolytic cleavage (thermal de-Boc). The Causality: At elevated temperatures, the molecule undergoes a concerted cyclic transition state where the carbonyl oxygen abstracts a proton from the tert-butyl group. This releases isobutylene gas and forms a carbamic acid, which rapidly decarboxylates back to the free aniline [3]. While rapid thermal de-Boc typically requires temperatures >120 °C, prolonged exposure during scale-up concentration can trigger degradation at lower temperatures. Jacket temperatures must be strictly maintained below 60 °C during all solvent swapping and drying operations.

Quantitative Process Data

Table 1: Solvent & Catalyst Effects on Reaction Rate and Chemoselectivity Data reflects the protection of 2-(2-hydroxyethyl)-3-methoxyaniline (1.0 eq) with Boc2O (1.05 eq) at 25 °C.

Solvent SystemCatalyst / BaseRelative Reaction RateN-Boc Yield (%)O-Boc Impurity (%)
DichloromethaneNoneVery Slow (>48 h)45%< 0.5%
DichloromethaneDMAP (0.1 eq)Fast (< 2 h)60%35.0%
TetrahydrofuranTriethylamine (1.2 eq)Moderate (12 h)78%5.0%
Methanol None (Base-Free) Fast (3 h) > 98% < 0.5%

Table 2: Scale-Up Safety & Thermodynamic Parameters

ParameterValueEngineering Control Requirement
Gas Evolution Volume22.4 L per mole of Boc2OOpen system to scrubber; controlled dosing.
Reaction Exotherm (ΔH)~ -15 to -20 kcal/molJacket cooling required; maintain internal T < 30 °C.
Thermal Stability LimitOnset of degradation ~90 °CMax jacket temp 60 °C during vacuum distillation.

Self-Validating Scale-Up Protocol

This protocol is designed to be self-validating. By omitting base and utilizing methanol as both solvent and catalyst, chemoselectivity is chemically hardwired into the system [4].

Phase 1: Reactor Preparation & Dissolution

  • Ensure the reactor is clean, dry, and vented to a scrubber system equipped with an off-gas mass flow meter.

  • Charge 2-(2-hydroxyethyl)-3-methoxyaniline (1.0 equivalent) into the reactor.

  • Charge Methanol (5.0 volumes relative to starting material weight).

  • Agitate at 150 RPM and adjust the internal temperature to 20 °C (± 2 °C).

Phase 2: Controlled Boc2O Dosing 5. In a separate vessel, prepare a solution of Di-tert-butyl dicarbonate (Boc2O, 1.05 equivalents) in Methanol (2.0 volumes). 6. Initiate dosing of the Boc2O solution into the main reactor over a period of 120 to 180 minutes . 7. Validation Check: Monitor the off-gas flow meter. The rate of CO2 evolution must directly correlate with the dosing rate. If off-gas spikes, pause dosing until gas evolution subsides. Maintain internal temperature between 20 °C and 25 °C.

Phase 3: In-Process Control (IPC) 8. Post-dosing, maintain agitation at 20 °C for 2 hours. 9. Pull a sample for HPLC analysis. 10. Validation Check: The reaction is deemed complete when unreacted starting material is < 1.0% and the O-Boc impurity is < 0.5%. If starting material is > 1.0%, stir for an additional 2 hours.

Phase 4: Isolation & Thermal Control 11. Apply vacuum and begin concentrating the reaction mixture to approximately 3.0 volumes. 12. Critical Safety Step: The reactor jacket temperature must not exceed 60 °C to prevent thermolytic de-Boc degradation. 13. Perform a solvent swap by continuously adding Heptane (10.0 volumes) while distilling under vacuum until the methanol content is < 5% by GC. 14. Cool the resulting slurry to 0-5 °C at a rate of 10 °C/hour to promote crystallization. 15. Filter the product, wash the cake with cold Heptane (2.0 volumes), and dry under vacuum at 45 °C until constant weight is achieved.

References

  • Alcohol Speed up Boc Protection of Primary Amines WuXi AppTec Biology[Link]

  • Dual protection of amino functions involving Boc RSC Advances, Organic & Biomolecular Chemistry[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Organic Process Research & Development (ACS Publications)[Link]

  • Boc-Protected Amino Groups Organic Chemistry Portal[Link]

Reference Data & Comparative Studies

Validation

HPLC Method Validation for tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate Purity Determination: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide Molecular Profiling & Chromatographic Challenges In pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide

Molecular Profiling & Chromatographic Challenges

In pharmaceutical development, ensuring the purity of complex synthetic intermediates is paramount for downstream API efficacy and safety. tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS 327183-29-9) is a highly functionalized building block featuring a hydrophobic Boc-protected amine, a polar primary alcohol, and an electron-rich methoxyphenyl ring.

This structural diversity presents a unique chromatographic challenge. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods typically rely on C18 stationary phases. However, C18 columns operate exclusively via dispersive hydrophobic (van der Waals) interactions. While sufficient for retaining the hydrophobic Boc group, C18 phases frequently fail to resolve closely eluting positional isomers (e.g., 4-methoxy vs. 3-methoxy derivatives) or des-methyl impurities because their overall hydrophobicity is nearly identical.

To achieve a stability-indicating method compliant with [1], analytical scientists must select a stationary phase capable of orthogonal retention mechanisms.

Stationary Phase Selection: C18 vs. Biphenyl

To objectively determine the optimal method for purity analysis, we compared a traditional C18 Column against a Biphenyl Column .

The Mechanistic Rationale: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to standard hydrophobic retention, the dual-ring structure of the biphenyl ligand engages in strong π−π (pi-pi) electron donor-acceptor interactions with the analyte's aromatic ring[2]. Because the position of the methoxy group on the phenyl ring directly alters the local electron density, the biphenyl column exhibits exceptional steric and electronic selectivity, easily resolving impurities that co-elute on a C18 phase[3]. Furthermore, biphenyl columns provide superior shielding of residual surface silanols, which prevents unwanted secondary interactions with the analyte's polar hydroxyl group, thereby improving peak shape[4].

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)
ParameterStandard C18 (Alkyl Phase)Biphenyl (Mixed-Mode Phase)Mechanistic Causality
Retention Time ( tR​ ) 6.4 min8.1 minEnhanced retention driven by π−π interactions with the electron-rich methoxyphenyl ring.
Resolution ( Rs​ ) 1.4 (Co-elution risk)3.2 (Baseline)Biphenyl discriminates subtle differences in aromatic electron density, resolving positional isomers.
Tailing Factor ( Tf​ ) 1.351.08Biphenyl ligands effectively shield residual surface silanols, preventing secondary interactions with the -OH group.
Theoretical Plates ( N ) 12,50018,200Improved mass transfer kinetics and packing efficiency for aromatic analytes.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) gate that must be passed before the [5] can proceed.

Phase 1: System Preparation & Mobile Phase Optimization
  • Aqueous Phase (A): Prepare 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0.

    • Causality: Carbamate linkages are susceptible to hydrolysis at extreme pH levels. A buffered mobile phase at pH 6.0 maintains the structural integrity of the molecule while ensuring reproducible retention times[6].

  • Organic Phase (B): 100% Acetonitrile (HPLC Grade).

  • Chromatographic Conditions:

    • Column: Biphenyl Phase (150 mm × 4.6 mm, 3 µm particle size).

    • Gradient: 20% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) at 220 nm.

Phase 2: System Suitability Testing (SST) - The Validation Gate
  • Inject a resolution standard containing tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate and its closest known synthetic impurity (e.g., the 4-methoxy isomer).

  • Self-Validation Criteria: The system automatically calculates Resolution ( Rs​ ) and Tailing Factor ( Tf​ ).

    • If Rs​≥2.0 and Tf​≤1.5 , the system proceeds to Phase 3.

    • If criteria are not met, the sequence halts, preventing the generation of invalid data.

Phase 3: ICH Q2(R2) Method Validation Execution
  • Specificity (Forced Degradation): Subject the sample to 0.1 M HCl, 0.1 M NaOH, and 3% H2​O2​ at 60°C for 24 hours. Inject the stressed samples. Use the PDA detector to verify that the peak purity angle of the main peak is strictly less than the purity threshold, proving no co-elution of degradation products[1].

  • Linearity & Range: Prepare standard solutions at 25%, 50%, 100%, 120%, and 150% of the nominal target concentration (100 µg/mL). Inject each level in triplicate and perform linear regression analysis.

  • Accuracy (Recovery): Spike known quantities of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery to ensure the absence of matrix interference.

  • Precision: Inject the 100% nominal concentration standard six times consecutively. Calculate the Relative Standard Deviation (%RSD) of the peak areas.

Method Validation Results

The Biphenyl column successfully passed the SST gate and was subjected to full ICH Q2(R2) validation. The quantitative results demonstrate that the method is highly accurate, precise, and stability-indicating.

Table 2: ICH Q2(R2) Method Validation Summary (Biphenyl Column)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at tR​ ; Peak Purity Angle < ThresholdPurity Angle: 0.124 < Threshold: 0.250PASS
Linearity & Range R2≥0.999 (Range: 25% to 150%) R2=0.9998 PASS
Method Precision %RSD 2.0% (n=6 replicates)%RSD = 0.65%PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 spike levels99.4% - 100.8%PASS
LOD / LOQ S/N 3 (LOD) / S/N 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPASS

Visualizing the Validation Workflow

The logical progression from stationary phase selection to regulatory validation is mapped below.

HPLC_Workflow Start tert-Butyl 2-(2-hydroxyethyl) -3-methoxyphenylcarbamate Phase Stationary Phase Selection Start->Phase C18 Standard C18 Column (Hydrophobic Retention) Phase->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π Retention) Phase->Biphenyl SST System Suitability Test (SST) Gate: Resolution (Rs) > 2.0 C18->SST Rs < 1.5 (Fails SST) Biphenyl->SST Rs > 3.0 (Passes SST) Val ICH Q2(R2) Validation SST->Val Spec Specificity (PDA Peak Purity) Val->Spec Lin Linearity & Range (R² ≥ 0.999) Val->Lin Acc Accuracy (98-102% Recovery) Val->Acc End Validated Purity Method Spec->End Lin->End Acc->End

Experimental workflow for HPLC column selection and ICH Q2(R2) method validation.

Conclusion

For the purity determination of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate, traditional C18 stationary phases lack the necessary selectivity to resolve critical aromatic impurities. By transitioning to a Biphenyl stationary phase , analytical scientists can leverage orthogonal π−π interactions to achieve baseline resolution. When coupled with a self-validating SST protocol, this method easily satisfies all rigorous ICH Q2(R2) validation parameters, ensuring robust, reproducible, and regulatory-compliant data for pharmaceutical development.

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures."

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."

  • BenchChem. "Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis."

  • Restek. "Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation."

  • Chromtech. "Chromatography Products: The Next Generation of Phenyl Column Chemistry."

  • International Journal of Pharmaceutical Sciences. "A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines."

Sources

Comparative

Comparing Boc vs Cbz protection for 2-(2-hydroxyethyl)-3-methoxyaniline derivatives

Boc vs. Cbz Protection for 2-(2-hydroxyethyl)-3-methoxyaniline Derivatives: A Comparative Guide For researchers and drug development professionals, the chemoselective protection of multifunctional aromatic compounds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Boc vs. Cbz Protection for 2-(2-hydroxyethyl)-3-methoxyaniline Derivatives: A Comparative Guide

For researchers and drug development professionals, the chemoselective protection of multifunctional aromatic compounds is a critical juncture in synthetic route design. The substrate 2-(2-hydroxyethyl)-3-methoxyaniline presents a unique chemoselectivity challenge: it contains a primary aniline amine, a highly nucleophilic primary aliphatic alcohol, and an electron-withdrawing meta-methoxy group.

This guide provides an objective, data-supported comparison between two of the most robust carbamate protecting groups—Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) —specifically tailored for this complex substrate[1].

Mechanistic & Structural Analysis: The Chemoselectivity Challenge

To achieve high yields without tedious chromatographic separations, we must first analyze the causality behind the substrate's reactivity:

  • The Aniline Amine (C1): The nitrogen is electronically deactivated by the inductive withdrawal of the meta-methoxy group. Furthermore, the ortho-hydroxyethyl group introduces significant steric hindrance. This makes the amine less nucleophilic than a standard aliphatic amine.

  • The Primary Alcohol (C2): Extended from the aromatic ring by a two-carbon tether, this hydroxyl group is sterically unhindered and highly nucleophilic, making it highly susceptible to undesired O-acylation or O-carbonylation.

  • The Methoxy Group (C3): While stable to most protection/deprotection conditions, its positioning dictates the electronic landscape of the ring.

Causality of Reagent Choice: Because the primary alcohol is unhindered, using hyper-nucleophilic catalysts like DMAP (4-Dimethylaminopyridine) during Boc protection is a fatal error. DMAP rapidly forms an N-acylpyridinium intermediate that the unhindered alcohol will attack preferentially, leading to O-Boc formation. Instead, chemoselectivity must be driven by the intrinsic nucleophilicity difference between nitrogen and oxygen under neutral or strictly controlled biphasic conditions[2].

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance of Boc vs. Cbz protection for this specific amino alcohol derivative.

FeatureBoc Protection (tert-butyloxycarbonyl)Cbz Protection (carboxybenzyl)
Reagent Boc₂O (Di-tert-butyl dicarbonate)Cbz-Cl (Benzyl chloroformate)
Typical Yield 85–92% (Catalyst-free in water/MeOH)78–85% (Schotten-Baumann conditions)
Selectivity (N vs O) Excellent under neutral conditionsGood, requires strict pH/temp control (0 °C)
Stability Base-stable, nucleophile-stableBase-stable, mild acid-stable
Deprotection Strong Acid (TFA or HCl in DCM)Catalytic Hydrogenation (H₂, Pd/C)
Orthogonality Leaves benzyl ethers/esters intactLeaves acid-labile groups (acetals) intact

Visualizing the Workflows

Chemoselectivity Substrate 2-(2-hydroxyethyl)- 3-methoxyaniline Boc_Reagent Boc2O (Neutral/Water) Substrate->Boc_Reagent Cbz_Reagent Cbz-Cl (Biphasic/Base) Substrate->Cbz_Reagent N_Boc N-Boc Derivative (Desired) Boc_Reagent->N_Boc Chemoselective O_Boc O-Boc / N,O-di-Boc (Side Product) Boc_Reagent->O_Boc +DMAP (Avoid) N_Cbz N-Cbz Derivative (Desired) Cbz_Reagent->N_Cbz 0 °C, NaHCO3 O_Cbz O-Cbz / N,O-di-Cbz (Side Product) Cbz_Reagent->O_Cbz Strong Base

Reaction pathways illustrating chemoselective N-protection versus undesired O-acylation.

Workflow Step1 1. Dissolve Substrate Step2 2. Add Reagent (Boc2O/Cbz-Cl) Step1->Step2 Step3 3. Control Temp & pH Step2->Step3 Step4 4. Monitor TLC (Check O-alkyl) Step3->Step4 Step5 5. Aqueous Workup Step4->Step5

Standardized experimental workflow for chemoselective carbamate protection of amino alcohols.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the solvent and temperature choices is explicitly defined to prevent side reactions.

Protocol A: Chemoselective N-Boc Protection (Catalyst-Free Aqueous Method)

This method exploits the hydrophobic effect. By running the reaction in water without a base, the organic substrate and Boc₂O are forced into concentrated micro-droplets. Under these neutral conditions, the aniline nitrogen is intrinsically more nucleophilic than the primary alcohol, allowing chemoselective N-protection[2].

  • Preparation: Suspend 2-(2-hydroxyethyl)-3-methoxyaniline (1.0 equiv, 10 mmol) in distilled water (20 mL) at room temperature.

  • Addition: Add Boc₂O (1.05 equiv, 10.5 mmol) dropwise to the vigorously stirring suspension. Do not add DMAP or strong bases.

  • Reaction: Stir at room temperature for 12–16 hours. The suspension will gradually turn into a viscous emulsion as the carbamate forms[3].

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform IR spectroscopy on the crude product. A successful N-protection will exhibit a strong, broad O-H stretch at ~3300 cm⁻¹ and a sharp N-H stretch at ~3400 cm⁻¹, alongside a new carbamate C=O stretch at ~1700 cm⁻¹. If the broad O-H stretch is absent, O-Boc formation has occurred.

Protocol B: Chemoselective N-Cbz Protection (Schotten-Baumann Conditions)

Cbz-Cl is highly electrophilic. By using a biphasic system (DCM/Water) with a mild base (NaHCO₃), the aniline and Cbz-Cl react in the organic layer. The aqueous base neutralizes the generated HCl at the interface without rendering the organic layer basic enough to deprotonate the primary alcohol[4].

  • Preparation: Dissolve the substrate (1.0 equiv, 10 mmol) in Dichloromethane (20 mL). Add a saturated aqueous solution of NaHCO₃ (20 mL).

  • Cooling: Cool the biphasic mixture to 0 °C using an ice bath. Strict temperature control is required to suppress alcohol reactivity.

  • Addition: Dilute Cbz-Cl (1.1 equiv, 11 mmol) in 5 mL DCM and add dropwise over 30 minutes under vigorous stirring.

  • Reaction: Allow the mixture to stir at 0 °C for 2 hours, then gradually warm to room temperature over 1 hour.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organics with 1M HCl (to remove unreacted aniline), brine, dry over MgSO₄, and concentrate.

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 1:1). The N-Cbz product will be highly UV active. Stain with Ninhydrin (requires heating to deprotect and show the amine) to confirm the absence of free starting material.

Deprotection & Orthogonality

The ultimate choice between Boc and Cbz hinges on the downstream synthetic route and required orthogonality[1]:

  • Boc Deprotection: Achieved using 20-50% Trifluoroacetic acid (TFA) in DCM for 1-2 hours at room temperature. This acid-catalyzed cleavage yields the isobutylene gas and CO₂, leaving the primary alcohol and the meta-methoxy group completely intact. It is ideal if downstream steps involve catalytic hydrogenation.

  • Cbz Deprotection: Typically removed via catalytic hydrogenolysis (H₂, 5-10% Pd/C in Methanol) at room temperature[4]. This method is exceptionally mild and perfectly orthogonal to acid-sensitive functional groups. It will not affect the primary alcohol or the methoxy ether, though it cannot be used if the molecule contains reducible alkenes or alkynes elsewhere in the designed route.

Sources

Validation

LC-MS Impurity Profiling of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate: A Comparative Guide to Stationary Phase Selectivity

Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To objectively compare the analytical performance of traditional C18 versus Biphenyl stationary phases in resolvi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To objectively compare the analytical performance of traditional C18 versus Biphenyl stationary phases in resolving critical isobaric impurities of a highly labile API intermediate, supported by self-validating experimental workflows.

Executive Summary & Regulatory Context

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate ( C14​H21​NO4​ , Exact Mass: 267.1467 Da) is a sterically complex, Boc-protected intermediate critical to the synthesis of various active pharmaceutical ingredients (APIs). Because the purity of early-stage intermediates directly dictates downstream synthetic yields and the safety profile of the final drug substance, rigorous impurity profiling is mandatory.

Under the International Council for Harmonisation ICH Q3A(R2) guidelines, impurities in new drug substances must be reported if they exceed the 0.05% threshold (for a maximum daily dose 2g/day) and structurally identified if they exceed 0.10% [1]. This regulatory framework necessitates an LC-MS method with high sensitivity, a wide dynamic range, and exceptional chromatographic resolution to prevent the co-elution of hidden impurities.

The Analytical Challenge & Causality of Method Design

Profiling this specific intermediate presents three distinct analytical challenges:

  • Thermal and Acidic Lability: The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to acid-catalyzed hydrolysis and thermal degradation. Aggressive mass spectrometry (MS) source conditions can cause in-source fragmentation (loss of 100 Da: isobutylene + CO2​ ), artificially inflating the apparent concentration of des-Boc impurities.

  • Isobaric Positional Isomers: The synthesis often yields closely related positional isomers, such as the 4-methoxy isomer. These isomers have nearly identical hydrophobicities, making them notoriously difficult to separate using standard reversed-phase chromatography.

  • Over-alkylation: Trace amounts of N,O-di-Boc or over-alkylated byproducts must be quantified.

Stationary Phase Comparison: Why C18 Fails and Biphenyl Succeeds

When approaching a new impurity profile, the default choice is often a C18 column[2]. However, C18 relies exclusively on dispersive hydrophobic interactions. For aromatic positional isomers, the hydrophobic footprint is virtually identical, leading to co-elution.

The Biphenyl Advantage: A Biphenyl stationary phase features two phenyl rings that can pivot to maximize π−π and dipole-dipole interactions with the aromatic ring of the analyte[3]. When paired with a methanolic mobile phase—which, unlike acetonitrile, does not compete for π -electron interactions—the Biphenyl column provides orthogonal selectivity. This mechanistic difference is the primary driver for achieving baseline resolution of critical aromatic pairs[4].

Workflow Visualization

Figure 1: Comparative LC-HRMS workflow for API intermediate impurity profiling.

Experimental Protocols: A Self-Validating System

To ensure data integrity, the following protocol acts as a self-validating system. A System Suitability Test (SST) utilizing a known critical pair must pass a resolution threshold ( Rs​≥2.0 ) before batch data can be accepted.

Step 1: Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Procedure: Dissolve 10.0 mg of the batch sample in 10 mL of diluent to yield a 1.0 mg/mL stock. Dilute 1:10 to a final working concentration of 0.1 mg/mL.

  • Causality: Analyzing at 0.1 mg/mL prevents MS detector saturation for the main peak while maintaining sufficient signal-to-noise (S/N > 10) to detect impurities at the 0.03% reporting threshold.

Step 2: Chromatographic Conditions
  • Column A (Control): Superficially porous C18 (100 x 2.1 mm, 2.7 µm).

  • Column B (Test): Superficially porous Biphenyl (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent, suppressing secondary interactions between the analyte's polar groups and residual silanols on the silica base, ensuring sharp, symmetrical peaks. Methanol is chosen over Acetonitrile to maximize π−π retention on the Biphenyl phase[3].

  • Gradient: 30% B to 70% B over 10 min; ramp to 95% B for 2 min. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (Q-TOF)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Source Conditions: Capillary voltage 3.5 kV; Desolvation Temperature 250°C .

    • Causality: The desolvation temperature is deliberately kept low (250°C instead of the standard 350°C+) to prevent the thermal degradation of the labile Boc group into the des-Boc artifact prior to entering the mass analyzer.

  • Acquisition: MSE mode (alternating low and high collision energy sweeps). This allows simultaneous acquisition of precursor and fragment ions without pre-selecting precursors, guaranteeing that unexpected degradants are not missed.

Comparative Data & Impurity Profiling Results

The table below summarizes the quantitative performance of both columns using a spiked batch sample containing the main API intermediate and three representative impurities.

Table 1: Chromatographic and MS Performance Comparison (C18 vs. Biphenyl)

Analyte / Impurity ProfileExact Mass [M+H]+ C18 RT (min)C18 Resolution ( Rs​ )Biphenyl RT (min)Biphenyl Resolution ( Rs​ )Mass Accuracy (ppm)
Impurity A (Des-Boc Degradant)168.10252.45-3.10-+1.2
API Intermediate (tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate)268.15406.1212.57.4515.2-0.8
Impurity B (4-methoxy Positional Isomer)268.15406.200.8 (Co-elution) 8.153.5 (Baseline) +1.5
Impurity C (N,O-di-Boc Byproduct)368.20649.4510.110.308.0+0.4
Data Interpretation & Causality
  • Resolution of Critical Pairs: On the C18 column, the API intermediate and Impurity B (the positional isomer) co-elute ( Rs​=0.8 ). If an analyst relied solely on C18, Impurity B would be masked by the main peak, leading to a severe under-reporting of impurities and a direct violation of ICH Q3A(R2) standards. The Biphenyl column achieves baseline resolution ( Rs​=3.5 ) due to the differential π−π alignment of the 3-methoxy versus 4-methoxy spatial arrangements.

  • Retention Time Shifts: All aromatic compounds exhibit stronger retention on the Biphenyl phase compared to C18. This is highly beneficial for early-eluting polar impurities (like Impurity A), pushing them away from the solvent front where ion suppression from matrix effects is most severe.

Conclusion

For the LC-MS impurity profiling of complex, aromatic, and labile intermediates like tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate, default reliance on C18 stationary phases introduces significant regulatory risk due to isomer co-elution.

By transitioning to a Biphenyl stationary phase coupled with a methanolic mobile phase, analytical scientists can leverage orthogonal π−π interactions to baseline-resolve critical isobaric impurities. When combined with soft-ionization high-resolution mass spectrometry to preserve the labile Boc group, this methodology provides a self-validating, highly trustworthy system that ensures full compliance with ICH Q3A(R2) reporting and identification thresholds.

References

  • Title: Q3A(R2) Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods Source: LCGC International URL: [Link]

  • Title: Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool Source: Restek Corporation URL: [Link]

Sources

Comparative

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate vs Fmoc derivatives in solid-phase synthesis

Strategic Protecting Group Selection in Solid-Phase Organic Synthesis: tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate vs. Fmoc Alternatives Executive Summary In the design of small-molecule libraries—particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Protecting Group Selection in Solid-Phase Organic Synthesis: tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate vs. Fmoc Alternatives

Executive Summary

In the design of small-molecule libraries—particularly functionalized anilines, indoles, and peptidomimetics—Solid-Phase Organic Synthesis (SPOS) relies heavily on the strategic selection of protecting groups. The bifunctional building block tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate presents a highly versatile scaffold. It features a primary alcohol for traceless resin attachment, an electron-donating methoxy group for electronic tuning, and a Boc-protected aromatic amine for downstream diversification.

When researchers attempt to perform on-resin N-alkylation or base-catalyzed cyclizations, a critical divergence in performance emerges between tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection strategies. This guide objectively compares the mechanistic stability and experimental performance of this specific Boc-aryl derivative against its Fmoc-protected counterparts, demonstrating why Boc is the mandatory choice for base-mediated solid-phase workflows.

Mechanistic Profiling: The E1cB Vulnerability vs. Steric Stability

The causality behind choosing a Boc-protected aniline over an Fmoc-protected equivalent lies in the fundamental mechanisms of their deprotection. SPOS workflows often require strong basic conditions (e.g., NaH, BTPP, or DBU) to deprotonate the sterically hindered carbamate nitrogen prior to alkylation[1].

The Fmoc Failure Pathway: Fmoc is inherently base-labile. The C9 proton of the fluorenyl ring is highly acidic (pKa ~22 in DMSO) because its conjugate base fulfills Hückel's rule for aromaticity (14 π electrons)[2]. When exposed to basic conditions, the proton is rapidly abstracted, forming a stabilized cyclopentadienyl-like fluorenyl carbanion[3]. This intermediate undergoes a rapid E1cB (Elimination Unimolecular conjugate Base) β -elimination, fracturing the C-O bond to release carbon dioxide, the free amine, and dibenzofulvene (DBF)[4][5]. Consequently, attempting an N-alkylation on an Fmoc-protected aniline results in premature deprotection and catastrophic side reactions (such as dialkylation or DBF-adduct formation)[5].

The Boc Success Pathway: In stark contrast, the tert-butyl group of the Boc moiety lacks any acidic β -protons. It is sterically shielded and electronically stable under highly basic and nucleophilic conditions[]. The Boc-carbamate can be safely deprotonated to form a localized nitrogen anion, which then acts as a potent nucleophile against alkyl halides without risking the integrity of the protecting group. Deprotection is strictly orthogonal, occurring only via acidolysis (e.g., 95% TFA), which generates volatile isobutylene and CO2​ byproducts[].

Mechanism cluster_Fmoc Fmoc Strategy (Failure Pathway) cluster_Boc Boc Strategy (Success Pathway) Base Basic Conditions (e.g., NaH, BTPP) Fmoc Fmoc-Protected Aniline Base->Fmoc Boc Boc-Protected Aniline (Target Compound) Base->Boc Proton C9 Proton Abstraction (pKa ~22) Fmoc->Proton Carbanion Fluorenyl Carbanion Intermediate Proton->Carbanion E1cB E1cB β-Elimination Carbanion->E1cB Cleaved Premature Cleavage (Loss of Protecting Group) E1cB->Cleaved Stable No Acidic β-Proton (Sterically Shielded) Boc->Stable Reaction Successful N-Alkylation (Intact Carbamate) Stable->Reaction

Mechanistic divergence: Fmoc E1cB elimination vs. Boc stability under basic conditions.

Comparative Performance Metrics

The following table summarizes the quantitative and qualitative performance differences between the two protecting group strategies when applied to the 2-(2-hydroxyethyl)-3-methoxyaniline scaffold on a solid support.

Performance Metrictert-Butyl Carbamate (Boc)Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Mechanism Acidolysis (e.g., 95% TFA)Base-catalyzed E1cB (e.g., 20% Piperidine)
Stability to Strong Base (NaH/BTPP) >99% Intact after 24h<1% Intact (Immediate Cleavage)
On-Resin N-Alkylation Yield 85 - 95% (High Efficiency)N/A (Protecting group lost)
Orthogonality with 2-CTC Resin High (Cleave resin with 1% TFA, keep Boc)High (Cleave resin with 1% TFA, keep Fmoc)
Cleavage Byproducts Isobutylene gas, CO2​ (Volatile)Dibenzofulvene (Requires scavenging)

Self-Validating Experimental Protocol: On-Resin N-Alkylation

To practically leverage tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate, the following self-validating workflow utilizes 2-Chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is selected because the resulting trityl ether linkage is hyper-acid labile. This allows the researcher to either cleave the modified building block while retaining the Boc group (using 1% TFA) or perform a global deprotection (using 95% TFA) to yield the free secondary amine.

Phase 1: Resin Loading (Etherification)
  • Resin Swelling: Swell 2-CTC resin (1.0 eq, ~1.0 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel.

  • Coupling: Dissolve tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (2.0 eq) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to the solution.

  • Agitation: Transfer the solution to the resin and agitate at room temperature for 16 hours.

  • Capping: Drain the vessel and cap unreacted trityl chloride sites by incubating the resin with a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) for 1 hour.

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x). Dry thoroughly under a vacuum.

Phase 2: On-Resin N-Alkylation (The Differentiation Step)

Note: If an Fmoc derivative were used here, the base would trigger immediate E1cB cleavage.

  • Activation: Swell the loaded resin in anhydrous DMF. Add a solution of BTPP (tert-butylimino-tri(pyrrolidino)phosphorane) or NaH (3.0 eq) in DMF. Agitate for 30 minutes to generate the Boc-carbamate anion.

  • Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 5.0 eq) and agitate for 12 hours at room temperature.

  • Purification: Drain the reagents and wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x) to remove excess base and alkyl halide.

Phase 3: Global Cleavage and Deprotection
  • Acidolysis: Treat the resin with a global cleavage cocktail consisting of TFA/Triisopropylsilane (TIS)/ H2​O (95:2.5:2.5 v/v/v) for 2 hours. This step simultaneously cleaves the trityl ether linkage and removes the Boc protecting group.

  • Isolation: Collect the filtrate. Wash the resin twice with neat TFA and combine the filtrates.

  • Precipitation: Evaporate the volatiles under a gentle nitrogen stream to ~10% of the original volume. Add the concentrated solution dropwise to a large volume of ice-cold diethyl ether to precipitate the crude N-alkylated aniline TFA salt.

  • Recovery: Centrifuge the suspension to isolate the pellet, decant the ether, and dry the product under vacuum.

Workflow Resin 2-CTC Resin (Solid Support) Loading Resin Loading (Ether Linkage) Resin->Loading BuildingBlock tert-Butyl 2-(2-hydroxyethyl) -3-methoxyphenylcarbamate BuildingBlock->Loading Alkylation On-Resin N-Alkylation (Base, R-X) Loading->Alkylation Cleavage Global Cleavage (95% TFA) Alkylation->Cleavage Product N-Alkylated Aniline Derivative Cleavage->Product

Solid-phase workflow for N-alkylation using 2-CTC resin and global acidic cleavage.

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Total Synthesis[Link]

  • Protecting Groups Archives Total Synthesis[Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides National Institutes of Health (PMC)[Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis ACS Omega[Link]

Sources

Validation

Spectroscopic Comparison Guide: tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate vs. Structural Analogs

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Multi-modal spectroscopic characterization (NMR, FTIR, ESI-MS), conformational causality, and self-validating analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Multi-modal spectroscopic characterization (NMR, FTIR, ESI-MS), conformational causality, and self-validating analytical protocols.

Executive Summary & Structural Rationale

In medicinal chemistry and custom API synthesis, highly functionalized aniline derivatives serve as critical building blocks. tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS 327183-29-9) [1] is a prime example of a sterically congested, multi-functional intermediate. Accurate spectroscopic characterization of such molecules requires moving beyond simple functional group identification; one must understand the causality of conformation.

This guide objectively compares the target compound against two structural analogs to isolate the spectroscopic impact of its specific functional groups:

  • Target (Compound A): tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate.

  • Analog 1 (Compound B): tert-Butyl 3-methoxyphenylcarbamate (Evaluates the removal of the 2-hydroxyethyl group).

  • Analog 2 (Compound C): 2-(2-hydroxyethyl)-3-methoxyaniline (Evaluates the removal of the Boc protecting group).

The Core Mechanistic Driver: The proximity of the carbamate N-H (hydrogen bond donor/acceptor) and the 2-hydroxyethyl O-H (hydrogen bond donor/acceptor) forces a conformational lock. Quantum mechanical assessments of similar systems confirm that such arrangements form stable five- or six-membered intramolecular hydrogen-bonded rings[2]. This pre-organization drastically alters electron shielding (NMR) and vibrational force constants (FTIR) compared to unconstrained analogs.

Comparative Spectroscopic Data

To isolate the effects of intramolecular hydrogen bonding and steric hindrance, the quantitative data for the target and its analogs are summarized below.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, 298 K)
Functional GroupTarget (Compound A)Analog 1 (Compound B)Analog 2 (Compound C)
Carbamate N-H ~7.80 ppm (br s, 1H)~6.50 ppm (br s, 1H)N/A (Amine NH₂: ~3.80 ppm)
Hydroxyl O-H ~3.50 ppm (br t, 1H)N/A~2.50 ppm (br s, 1H)
Aromatic Protons 6.70 - 7.45 ppm (m, 3H)6.60 - 7.20 ppm (m, 4H)6.30 - 7.00 ppm (m, 3H)
Methoxy (-OCH₃) 3.85 ppm (s, 3H)3.80 ppm (s, 3H)3.82 ppm (s, 3H)
Alkyl -CH₂-O- 3.90 ppm (t, 2H)N/A3.85 ppm (t, 2H)
Boc (t-Bu) 1.50 ppm (s, 9H)1.52 ppm (s, 9H)N/A
Table 2: FTIR Characteristic Frequencies (ATR Method)
Vibrational ModeTarget (Compound A)Analog 1 (Compound B)Analog 2 (Compound C)
N-H Stretch 3320 cm⁻¹ (Broad, H-bonded)3420 cm⁻¹ (Sharp, Free)3380, 3470 cm⁻¹ (Doublet)
O-H Stretch 3450 cm⁻¹ (Broad)N/A3300 cm⁻¹ (Broad)
C=O Stretch 1695 cm⁻¹ (Red-shifted)1725 cm⁻¹ (Free)N/A
C-O-C (Aryl ether) 1250 cm⁻¹1255 cm⁻¹1248 cm⁻¹
Table 3: High-Resolution ESI-MS (Positive Ion Mode)
SpeciesTarget (Compound A)Analog 1 (Compound B)Analog 2 (Compound C)
[M+H]⁺ (Intact) m/z 268.15m/z 224.13m/z 168.10
[M - C₄H₈ + H]⁺ m/z 212.09m/z 168.06N/A
[M - Boc + H]⁺ m/z 168.10m/z 124.07N/A

In-Depth Analysis & Mechanistic Causality

As an application scientist, one must not merely record shifts, but explain why they occur.

1. NMR Deshielding via Intramolecular H-Bonding: In Analog 1, the carbamate N-H resonates at ~6.50 ppm, typical for standard Boc-protected anilines[3]. However, in the Target (Compound A), the N-H signal shifts dramatically downfield to ~7.80 ppm. Causality: The methoxy group at position 3 acts as a steric wall, pushing the flexible 2-hydroxyethyl group toward the bulky Boc-carbamate at position 1. This enforces an intramolecular hydrogen bond. The hydrogen bond draws electron density away from the N-H proton, deshielding it and shifting its resonance downfield.

2. FTIR Red-Shifting of the Carbonyl: The C=O stretch in Analog 1 appears at 1725 cm⁻¹, characteristic of a free carbamate. In the Target, it red-shifts to 1695 cm⁻¹. Causality: If the hydroxyl group donates a hydrogen bond to the carbamate carbonyl oxygen, it weakens the C=O double bond character, lowering the force constant and thus the vibrational frequency. Similar red-shifts are heavily documented in rationally designed urea derivatives where ortho-substituents enforce coplanarity and intramolecular H-bonding[4].

3. Mass Spectrometry Fragmentation Dynamics: The presence of the Boc group dictates the primary fragmentation pathway. Under Collision-Induced Dissociation (CID), the tert-butyl carbamate undergoes a highly predictable two-step degradation: an initial neutral loss of isobutylene (-56 Da) via a McLafferty-type rearrangement, followed by decarboxylation (-44 Da) to yield the primary amine[3].

Self-Validating Experimental Protocols

Trustworthiness in spectroscopic assignment requires orthogonal validation. A single NMR spectrum is merely a snapshot; to definitively prove the structural assignments and the presence of intramolecular hydrogen bonding, the following self-validating protocols must be executed.

Protocol 1: Variable Concentration NMR (VC-NMR)

Purpose: To differentiate between intramolecular and intermolecular hydrogen bonding.

  • Preparation: Prepare a stock solution of Compound A at 100 mM in a non-polar, non-hydrogen-bonding solvent (e.g., CDCl₃ or C₆D₆).

  • Serial Dilution: Create serial dilutions at 50 mM, 25 mM, 10 mM, 5 mM, and 1 mM.

  • Acquisition: Acquire ¹H NMR spectra for each concentration at a strictly controlled temperature (298 K).

  • Data Plotting & Causality: Plot the chemical shift (δ) of the N-H and O-H protons against concentration.

    • Validation: Intermolecular H-bonds dissociate at low concentrations, causing the proton signals to shift dramatically upfield. Intramolecular H-bonds are concentration-independent; the N-H signal at ~7.80 ppm will remain a flat line across all dilutions, definitively proving the internal ring structure.

Protocol 2: D₂O Isotope Exchange

Purpose: To unambiguously assign labile heteroatom protons (N-H and O-H).

  • Baseline: Acquire a standard ¹H NMR spectrum of the compound in CDCl₃ (10 mM).

  • Exchange: Add 2-3 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Agitation: Cap the tube and shake vigorously for 60 seconds to ensure biphasic mixing. Let the phases separate.

  • Re-acquisition: Acquire a second ¹H NMR spectrum.

  • Validation: The broad singlets at ~7.80 ppm (N-H) and ~3.50 ppm (O-H) will disappear due to rapid H/D exchange, confirming their identity against the static aromatic and aliphatic carbon-bound protons.

Protocol 3: LC-MS/MS Collision-Induced Dissociation (CID)

Purpose: To validate the Boc-protection state.

  • Infusion: Directly infuse a 1 µg/mL solution of the compound (in 50:50 MeOH:H₂O with 0.1% Formic Acid) into the ESI source.

  • Isolation: Isolate the precursor ion [M+H]⁺ at m/z 268.15 in the first quadrupole (Q1).

  • Fragmentation: Apply a normalized collision energy (NCE) ramp from 10 eV to 30 eV in the collision cell.

  • Validation: Monitor the appearance of m/z 212.09 and m/z 168.10. The exact mass difference of 100.05 Da confirms the intact Boc moiety.

Visualizing the Analytical Logic

Workflow cluster_0 Primary Spectroscopic Acquisition cluster_1 Orthogonal Self-Validation Protocols Start Compound Synthesis & Purification (CAS 327183-29-9) NMR 1H & 13C NMR (CDCl3, 400 MHz) Start->NMR IR FTIR Spectroscopy (ATR Method) Start->IR MS High-Res ESI-MS (Positive Ion Mode) Start->MS VC_NMR Variable Concentration NMR (Differentiates Intra/Inter H-Bonds) NMR->VC_NMR D2O D2O Isotope Exchange (Validates Labile NH/OH Protons) NMR->D2O Data Data Synthesis & Structural Confirmation (E-E-A-T Validated) IR->Data MSMS MS/MS Collision Induced Dissociation (Confirms Boc Loss) MS->MSMS VC_NMR->Data D2O->Data MSMS->Data

Multi-Modal Spectroscopic Validation Workflow for Compound A.

Fragmentation M [M+H]+ m/z 268.15 Intact Precursor Frag1 [M - C4H8 + H]+ m/z 212.09 Loss of Isobutylene M->Frag1 - 56 Da (Isobutylene) Frag2 [M - C5H8O2 + H]+ m/z 168.10 Loss of Boc Group M->Frag2 - 100 Da (Boc Cleavage) Frag1->Frag2 - 44 Da (CO2) Frag3 [M - C5H8O2 - H2O + H]+ m/z 150.09 Loss of Boc + H2O Frag2->Frag3 - 18 Da (H2O)

ESI-MS/MS Fragmentation Pathway of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate.

References

1.[1] Title: 129822-42-0 | tert-Butyl (4-methoxy-2-methylphenyl)carbamate - BLDpharm Source: bldpharm.com URL:

2.[3] Title: Supporting information - The Royal Society of Chemistry Source: rsc.org URL:

3.[4] Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH Source: nih.gov URL:

4.[2] Title: Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory - PMC Source: nih.gov URL:

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate proper disposal procedures

Operational Blueprint: Safe Handling and Disposal of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate As drug development professionals and synthetic chemists, we frequently utilize the tert-butoxycarbonyl (Boc) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Blueprint: Safe Handling and Disposal of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

As drug development professionals and synthetic chemists, we frequently utilize the tert-butoxycarbonyl (Boc) protecting group to mask amines during complex multi-step syntheses. tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate (CAS: 327183-29-9) is a prime example of a functionalized Boc-protected aniline[1]. While stable under neutral and basic conditions, carbamates present unique logistical and safety challenges during laboratory disposal due to their latent reactivity. This guide provides a field-proven, regulatory-compliant framework for the safe operational handling and disposal of this compound.

Mechanistic Causality: The Hazard of the Boc Group

To design a safe disposal protocol, we must first understand the chemical causality of the molecule's degradation. The tert-butyl carbamate moiety is highly sensitive to acidic environments. When exposed to Brønsted or Lewis acids, the compound undergoes rapid deprotection to obtain the corresponding amine salt[2].

Causality of Hazard: The acid-catalyzed cleavage of the Boc group generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the amine hydrochloride salt, carbon dioxide ( CO2​ ), and isobutylene gas[2]. If this compound is inadvertently disposed of in a sealed, acidic waste carboy, the stoichiometric generation of CO2​ and isobutylene will cause a rapid pressure build-up, leading to catastrophic container rupture. Therefore, the core tenet of our disposal strategy is strict pH segregation.

Self-Validating Operational Protocols

A protocol is only as robust as its built-in verification steps. The following step-by-step methodology ensures that the disposal of tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate is a self-validating system, preventing catastrophic downstream reactions.

Protocol A: Routine Laboratory Disposal of Solutions

  • Solvent Compatibility Check: Ensure the reaction mixture or stock solution containing the carbamate is dissolved in a compatible, non-acidic solvent (e.g., EtOAc, DCM, or THF).

  • pH Verification (Self-Validation Step): Before transferring the solution to a waste container, spot a 10 µL aliquot of the aqueous wash onto dampened universal indicator paper.

    • Validation: The pH must read between 6.0 and 9.0. If the pH is <6.0, neutralize the solution with saturated aqueous NaHCO3​ until the aqueous layer tests neutral. This guarantees no residual acid can trigger Boc-deprotection in the waste carboy.

  • Waste Segregation: Transfer the neutralized organic layer to the "Non-Halogenated Organic Waste" carboy (or "Halogenated" if DCM/chloroform was used). Crucial: Never deposit this compound into a "Mixed Aqueous Acid" waste stream.

  • Venting: Ensure the receiving waste carboy is equipped with a pressure-relief venting cap to mitigate any unforeseen gas evolution.

Protocol B: Solid Spill Containment and Clean-up

  • Isolation: In the event of a solid spill of this compound (melting point 100-103 °C)[1], immediately eliminate all ignition sources, as related Boc-reagents are known to be flammable solids[3].

  • Collection: Do not sweep dry. Lightly dampen the solid with a high-boiling, non-reactive solvent (e.g., polyethylene glycol or water) to prevent aerosolization. Use a non-sparking spatula to transfer the slurry into a wide-mouth, high-density polyethylene (HDPE) container.

  • Validation of Containment: Seal the HDPE container and monitor for 15 minutes for any signs of bulging. Label explicitly as "Solid Hazardous Waste: Boc-Protected Carbamate (CAS 327183-29-9)".

Regulatory Grounding and EPA/RCRA Compliance

In the United States, the Environmental Protection Agency (EPA) strictly regulates the disposal of hazardous chemical wastes under the Resource Conservation and Recovery Act (RCRA), specifically codified in 40 CFR Parts 260 through 273[4].

While specific K-listed waste codes (such as K156 for organic waste and K157 for wastewaters) apply primarily to the industrial production of carbamates[5], laboratory-scale disposal of tert-butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate falls under standard characteristic hazardous waste guidelines[4]. Furthermore, the EPA has established specific Land Disposal Restrictions (LDR) requiring the use of best demonstrated available technologies (BDAT), such as combustion, for treating carbamate wastes[6]. Because the molecule contains carbon, hydrogen, nitrogen, and oxygen, it is an excellent candidate for high-temperature incineration. The compound must be manifested by a licensed hazardous waste vendor for thermal destruction, ensuring complete breakdown into CO2​ , H2​O , and NOx​ .

Quantitative Data Summary

To facilitate rapid risk assessment, the essential physicochemical and disposal parameters are summarized below:

ParameterSpecification / ValueOperational Implication
Chemical Name tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamateBoc-protected aniline derivative.
CAS Number 327183-29-9Use for precise waste manifesting[1].
Physical State Solid (Predicted MP: 100-103 °C)Dust inhalation hazard; handle in fume hood[1].
Primary Incompatibility Strong Acids (e.g., TFA, HCl, H2​SO4​ )Generates CO2​ and isobutylene gas upon contact[2].
Preferred Disposal Route High-Temperature IncinerationEnsures complete destruction of the carbamate linkage[6].
RCRA Waste Category Unlisted Hazardous WasteMust be segregated from aqueous acidic streams[4].

Visualizing the Disposal Logic

The following workflow illustrates the critical divergence in waste segregation pathways, highlighting the catastrophic risk of improper acidic disposal versus the compliant incineration route.

G A tert-Butyl 2-(2-hydroxyethyl) -3-methoxyphenylcarbamate (Solid/Liquid Waste) B Acidic Waste Stream (Incompatible) A->B Accidental Mixing D Neutral/Basic Organic Waste Stream (Compatible) A->D Proper Segregation C Gas Evolution Hazard (CO2 + Isobutylene) B->C F Pressurized Container (Rupture Risk) C->F E Safe Incineration (EPA Compliant) D->E

Acid-mediated degradation risk and proper waste segregation pathway for Boc-carbamates.

References

  • Title: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes Source: Federal Register URL: [Link]

  • Title: Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates Source: US EPA Office of Solid Waste URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: US EPA URL: [Link]

  • Title: Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe handling of investigational compounds is paramount. This guide provides an in-depth, proc...

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Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the safe handling of investigational compounds is paramount. This guide provides an in-depth, procedural framework for the safe use of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate, a compound with potential applications in pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes data from structurally related compounds and the known hazards of its constituent functional groups—a carbamate, a substituted aromatic amine, and a primary alcohol—to establish a robust safety protocol.

Hazard Analysis: A Proactive Approach to Safety

Understanding the potential hazards of a novel compound is the foundation of safe laboratory practice. Based on an analysis of its chemical structure and data from similar molecules, tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral): A closely related compound, tert-Butyl N-(2-hydroxyethyl)carbamate, is classified as toxic if swallowed.[1][2]

  • Skin and Eye Irritation: Carbamates and methoxyphenol derivatives can cause significant skin and eye irritation, with some compounds causing severe eye damage.[1][2][3][4][5]

  • Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[1][2]

  • Carcinogenicity: Aromatic amines are a class of compounds with known carcinogenic members.[6] While the N-Boc protecting group is expected to mitigate this risk, it is prudent to handle the compound as a potential carcinogen.

This conservative assessment necessitates stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields meeting OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard.[3][5][7]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) of sufficient thickness (minimum 0.11 mm). Change gloves frequently and immediately if contaminated.Prevents skin contact, a primary route of exposure. The choice of glove material should be based on the specific solvent being used.
Skin and Body Protection A chemical-resistant lab coat worn over full-length pants and closed-toe shoes. For procedures with a high risk of splashing, consider a chemical-resistant apron or coveralls.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is recommended if handling outside of a certified chemical fume hood, or if aerosols may be generated.[1]Protects against inhalation of potentially harmful vapors or dusts, especially given the potential for respiratory irritation.

Mandatory Visualization: PPE Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated) Prep Assess Risks & Consult SDS/Guide Select_PPE Select Appropriate PPE Prep->Select_PPE Lab_Coat 1. Lab Coat Gloves 2. Gloves Handling Handle Compound in Fume Hood Goggles 3. Goggles/Face Shield Respirator 4. Respirator (if needed) Remove_Gloves 1. Remove Gloves Remove_Goggles 2. Remove Goggles/Face Shield Remove_Coat 3. Remove Lab Coat Wash_Hands 4. Wash Hands Thoroughly Safe_Handling_Workflow Start Start Receive Receive & Inspect Compound Start->Receive Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh Weigh Compound Work_in_Hood->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Waste_Collection Collect Waste in Labeled Container Experiment->Waste_Collection Doff_PPE Doff PPE Waste_Collection->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: Step-by-step workflow for the safe handling of the compound.

Disposal Plan: Environmental Responsibility

Proper disposal of tert-Butyl 2-(2-hydroxyethyl)-3-methoxyphenylcarbamate and associated waste is crucial to protect the environment and comply with regulations.

  • Waste Characterization: All waste containing this compound, including unused material, contaminated labware, and spill cleanup materials, should be considered hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible wastes.

  • Disposal Method: Carbamate wastes are subject to land disposal restrictions and generally require treatment before disposal. [8][9][10][11][12]Approved treatment methods for carbamate wastes include:

    • Combustion (Incineration): A common and effective method for destroying organic hazardous waste. [8][12] * Chemical Oxidation: Can be used for aqueous waste streams. [8][12]* Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Contact your environmental health and safety department for guidance.

By adhering to these rigorous safety protocols, you can confidently advance your research while ensuring the well-being of yourself, your colleagues, and the environment.

References

  • 4-methoxyphenyl acetonitrile - s d fine-chem limited.

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes - Federal Register.

  • Common Name: 4-METHOXYPHENOL HAZARD SUMMARY - NJ.gov.

  • Safety Data Sheet: 2-Methoxyphenol - Carl ROTH.

  • O-METHOXYPHENOL - CAMEO Chemicals - NOAA.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Hazardous Waste Management System; Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Authorization of State Hazardous Waste Programs; and CERCLA Hazardous Substance Designation and Reportable Quantities - Federal Register.

  • SAFETY DATA SHEET.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions - EPA NEPS.

  • TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE SDS, 26690-80-2 Safety Data Sheets - ECHEMI.

  • Emergency Revision of the Land Disposal Restrictions (LDR) Phase III Treatment Standards for Listed Hazardous Wastes from Carbamate Production - EPA.

  • Emergency Revision of the Land Disposal Restrictions (LDR) Phase III Treatment Standards for Listed Hazardous Wastes From Carbamate Production - GovInfo.

  • Appendix I - Hazards Of Functional Groups - Environment, Health and Safety, University of California, Berkeley.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safety Data Sheet - DC Fine Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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